1-Isopropyl-4-(4-hydroxyphenyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-propan-2-ylpiperazin-1-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11(2)14-7-9-15(10-8-14)12-3-5-13(16)6-4-12/h3-6,11,16H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBPGRMBBHKAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70867400 | |
| Record name | 4-[4-(Propan-2-yl)piperazin-1-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70867400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67914-97-0 | |
| Record name | 4-[4-(1-Methylethyl)-1-piperazinyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67914-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(4-Isopropyl-1-piperazinyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067914970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-[4-isopropyl-1-piperazinyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Isopropyl-4-(4-hydroxyphenyl)piperazine chemical properties
An In-depth Technical Guide on the Core Chemical Properties of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 4-(4-propan-2-ylpiperazin-1-yl)phenol, is a heterocyclic organic compound featuring a piperazine ring substituted with isopropyl and 4-hydroxyphenyl groups. This molecule serves as a critical building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the broad-spectrum triazole antifungal agent, Terconazole[1][2]. The versatile structure of piperazine and its derivatives makes them a subject of ongoing research for various therapeutic applications, including the development of novel antifungal, anticancer, and central nervous system (CNS) modulating agents[1]. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and biological significance.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while the melting point has been experimentally determined, some physical properties like boiling point and density are based on computational predictions.
| Property | Value | Source(s) |
| IUPAC Name | 4-(4-propan-2-ylpiperazin-1-yl)phenol | [3] |
| CAS Number | 67914-97-0 | [1][2][4][5] |
| Molecular Formula | C₁₃H₂₀N₂O | [2][4] |
| Molecular Weight | 220.31 g/mol | [1][2] |
| Appearance | White crystalline solid powder | [2] |
| Melting Point | 244–247 °C | [2][6] |
| Boiling Point | 364.8 ± 37.0 °C (Predicted) | |
| Density | 1.083 ± 0.06 g/cm³ (Predicted) | |
| pKa | 12.18 ± 0.30 (Predicted) | |
| InChI Key | BMBPGRMBBHKAEP-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(C)N1CCN(CC1)C2=CC=C(C=C2)O | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established chemical pathways. The selection of a particular method may depend on factors such as starting material availability, scalability, and desired purity.
Reductive Alkylation of N-(4-hydroxyphenyl)piperazine
This is a common laboratory-scale method involving the reaction of N-(4-hydroxyphenyl)piperazine with acetone in the presence of a reducing agent.[1]
Experimental Protocol:
-
Dissolve N-(4-hydroxyphenyl)piperazine (5.35 g) and acetone (8.7 g) in a mixture of methanol (100 ml) and water (20 ml).[6]
-
Add sodium cyanoborohydride (3.78 g) to the stirred solution.[6]
-
Adjust the pH of the solution to 7.5 using a few drops of N hydrochloric acid.[6]
-
Continue stirring at room temperature (~20 °C) for 19 hours.[6]
-
Add further portions of acetone (8.7 g) and sodium cyanoborohydride (1.89 g) and re-adjust the pH to 7.5.[6]
-
Stir for an additional 8 hours at room temperature.[6]
-
Add water (100 ml) to precipitate the solid product.[6]
-
Collect the solid by suction filtration and dry it under vacuum over phosphorous pentoxide to a constant weight.[6]
-
Recrystallize the crude product from a mixture of ethanol and methanol to yield pure this compound. The reported yield is approximately 72%.[6]
Caption: Reductive Alkylation Workflow
Selective Demethylation
An alternative synthetic route involves the demethylation of a methoxy precursor, 1-isopropyl-4-(4-methoxyphenyl)piperazine. This method can simplify the purification process.[1]
Experimental Protocol:
-
Reflux 1-isopropyl-4-(4-methoxyphenyl)piperazine with a strong acid, such as 48% aqueous hydrobromic acid (HBr).[1]
-
Maintain the reaction temperature between 110-120°C for several hours to ensure complete demethylation.[1]
-
Upon reaction completion, proceed with standard work-up and purification procedures to isolate the final hydroxylated product.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine, a key intermediate in the synthesis of the antifungal agent terconazole. This document details the synthetic pathway, predicted spectroscopic data for structural confirmation, and the relevant biological context, offering valuable insights for researchers in medicinal chemistry and drug development.
Chemical Identity and Physicochemical Properties
This compound is a disubstituted piperazine derivative. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 67914-97-0 | [1][2] |
| Molecular Formula | C₁₃H₂₀N₂O | [3][4] |
| Molecular Weight | 220.31 g/mol | [2][3] |
| Melting Point | 245-247 °C | [3] |
| Appearance | White solid powder | [3] |
| Assay | 98% - 100% | [3] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reductive amination of 1-(4-hydroxyphenyl)piperazine with acetone. This method is efficient and yields the desired product in high purity.
Experimental Protocol: Reductive Amination
Materials:
-
1-(4-hydroxyphenyl)piperazine
-
Acetone
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Water
-
N Hydrochloric acid (HCl)
-
Ethanol
-
Phosphorous pentoxide (P₄O₁₀)
Procedure:
-
A solution of N-(4-hydroxyphenyl)piperazine (5.35 g) and acetone (8.7 g) is prepared in a mixture of methanol (100 ml) and water (20 ml).
-
Sodium cyanoborohydride (3.78 g) is added to the stirred solution.
-
The pH of the resulting solution is adjusted to 7.5 by the dropwise addition of N hydrochloric acid.
-
The reaction mixture is stirred at room temperature (~20°C) for 19 hours.
-
Following this, additional acetone (8.7 g) and sodium cyanoborohydride (1.89 g) are added to the mixture, and the pH is readjusted to 7.5.
-
The mixture is stirred for a further 8 hours at room temperature.
-
Water (100 ml) is added to the reaction mixture to precipitate the product.
-
The solid product is collected by suction filtration and dried under vacuum over phosphorous pentoxide to a constant weight.
-
The crude product is recrystallized from a mixture of ethanol and methanol to yield pure this compound.
This protocol provides a reliable method for the laboratory-scale synthesis of the target compound. An alternative industrial approach involves the reaction of 4-chlorophenol with 1-isopropylpiperazine in the presence of a base like potassium carbonate at elevated temperatures.[1]
Spectroscopic Analysis for Structure Elucidation
Due to the limited availability of published experimental spectra for this compound, this section provides a predictive analysis based on the known structure and spectroscopic data of analogous compounds.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, piperazine, and isopropyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.8 | Doublet | 2H | Ar-H (ortho to OH) |
| ~ 6.7 | Doublet | 2H | Ar-H (meta to OH) |
| ~ 3.1 | Multiplet | 4H | Piperazine-H (adjacent to N-Aryl) |
| ~ 2.7 | Multiplet | 4H | Piperazine-H (adjacent to N-Isopropyl) |
| ~ 2.8 | Septet | 1H | Isopropyl-CH |
| ~ 1.1 | Doublet | 6H | Isopropyl-CH₃ |
| ~ 9.0 | Singlet (broad) | 1H | Phenolic-OH |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 | Ar-C (C-OH) |
| ~ 145 | Ar-C (C-N) |
| ~ 118 | Ar-CH (ortho to OH) |
| ~ 116 | Ar-CH (meta to OH) |
| ~ 55 | Isopropyl-CH |
| ~ 50 | Piperazine-CH₂ (adjacent to N-Aryl) |
| ~ 48 | Piperazine-CH₂ (adjacent to N-Isopropyl) |
| ~ 18 | Isopropyl-CH₃ |
Predicted Mass Spectrometry Data
Electron impact mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 220 | [M]⁺ (Molecular Ion) |
| 205 | [M - CH₃]⁺ |
| 177 | [M - C₃H₇]⁺ |
| 134 | [HOC₆H₄N(CH₂)₂]⁺ |
| 120 | [HOC₆H₄N]⁺ |
| 94 | [HOC₆H₄]⁺ |
Predicted Infrared (IR) Spectral Data
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (phenolic) |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2970-2800 | Strong | Aliphatic C-H stretch |
| 1610, 1510 | Strong | Aromatic C=C stretch |
| 1240 | Strong | C-O stretch (phenol) |
| 1180 | Strong | C-N stretch |
Biological Context and Significance
This compound serves as a crucial building block in the synthesis of terconazole, a triazole antifungal agent.[1] Terconazole is used to treat fungal infections, particularly vulvovaginal candidiasis.
Mechanism of Action of Terconazole
Terconazole, like other azole antifungals, functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.
The diagram below illustrates the inhibition of the ergosterol biosynthesis pathway by azole antifungals.
Conclusion
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine
This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the pharmaceutical industry. The document details the primary synthetic route of reductive amination, alternative pathways, and detailed experimental protocols. All quantitative data is presented in structured tables for clarity, and logical relationships are illustrated using diagrams.
Introduction
This compound (CAS 67914-97-0) is a crucial chemical building block, most notably utilized in the synthesis of the triazole antifungal agent, terconazole.[1] Its molecular structure, featuring a piperazine ring substituted with an isopropyl group and a hydroxyphenyl group, makes it a versatile precursor for various pharmaceutical compounds. This guide focuses on the practical synthesis, purification, and characterization of this important intermediate.
Primary Synthetic Pathway: Reductive Amination
The most common and well-documented laboratory method for synthesizing this compound is through the reductive amination of 1-(4-hydroxyphenyl)piperazine with acetone.[1] This reaction involves the formation of an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride to yield the N-isopropyl-substituted product.
Caption: Reductive amination synthesis of the target compound.
Detailed Experimental Protocol
The following protocol is adapted from established laboratory procedures for the reductive amination of N-(4-hydroxyphenyl)piperazine.[2]
-
Reaction Setup: A solution of N-(4-hydroxyphenyl)piperazine (5.35 g) and acetone (8.7 g) is prepared in a mixture of methanol (100 ml) and water (20 ml).
-
pH Adjustment: The solution is stirred, and the pH is adjusted to 7.5 by the dropwise addition of 1N hydrochloric acid.
-
Reduction: Sodium cyanoborohydride (3.78 g) is added to the stirred solution. The reaction is continued at room temperature (approx. 20°C) for 19 hours.
-
Second Addition: To drive the reaction to completion, further acetone (8.7 g) and sodium cyanoborohydride (1.89 g) are added to the mixture. The pH is re-adjusted to 7.5.
-
Reaction Monitoring: The mixture is stirred for an additional 8 hours at room temperature.
-
Precipitation: Water (100 ml) is added to the reaction mixture to precipitate the solid product.
-
Isolation: The precipitated solid is collected by suction filtration.
-
Drying: The crude product is vacuum dried over phosphorous pentoxide until a constant weight is achieved.
-
Purification: The crude material is recrystallized from a mixture of ethanol and methanol to yield the pure product.
Quantitative Data Summary
The table below summarizes the key quantitative data from the described synthesis.
| Parameter | Value | Reference |
| Starting Material | N-(4-hydroxyphenyl)piperazine | [2] |
| Reagents | Acetone, Sodium Cyanoborohydride | [2] |
| Solvent | Methanol / Water | [2] |
| Reaction Time | 27 hours (19h + 8h) | [2] |
| Final Yield | 4.78 g (72% of theoretical) | [2] |
| Melting Point | 244-246° C | [2] |
| Appearance | Crystalline solid | [2] |
Alternative Synthetic Routes
While reductive amination is a common approach, other industrial and laboratory methods exist for the synthesis of this compound.
Caption: Alternative synthetic pathways to the target compound.
-
Route A: Nucleophilic Aromatic Substitution: An industrial approach involves the reaction of 4-chlorophenol with 1-isopropylpiperazine. This reaction is typically carried out in the presence of a base, such as potassium carbonate, at elevated temperatures.[1]
-
Route B: Demethylation: Another strategy begins with 1-isopropyl-4-(4-methoxyphenyl)piperazine. The final hydroxylated product is obtained by demethylating this precursor using a strong acid like hydrobromic acid.[1] This route is useful if the methoxy-analogue is a more readily available starting material.
General Experimental Workflow
The overall process, from initial reaction to the final pure compound, follows a standard chemistry workflow. This involves the main synthesis reaction, followed by workup to isolate the crude product, purification to remove impurities, and finally, characterization to confirm the identity and purity of the final product.
Caption: General workflow for synthesis and purification.
Application in Drug Development
The primary significance of this compound lies in its role as a direct precursor to antifungal medications. Its structure provides the core piperazine and hydroxyphenyl moieties necessary for the final active pharmaceutical ingredient (API).
Caption: Role as a key precursor in Terconazole synthesis.
As illustrated, this compound is a critical starting point in the multi-step synthesis of terconazole, a widely used agent for treating fungal infections.[1] The efficiency and scalability of its synthesis are therefore of great importance to the pharmaceutical manufacturing sector.[1]
Conclusion
The synthesis of this compound is well-established, with reductive amination serving as a reliable and high-yielding laboratory method. Alternative industrial routes provide flexibility in manufacturing based on starting material availability and cost. The protocols and data presented in this guide offer a comprehensive technical resource for researchers and professionals involved in chemical synthesis and drug development.
References
An In-depth Technical Guide to the Mechanism of Action of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine. Primarily recognized as a key synthetic intermediate in the production of the triazole antifungal agent terconazole, its principal mechanism of action is inferred to be the inhibition of fungal ergosterol biosynthesis. This is attributed to the disruption of the lanosterol 14α-demethylase (CYP51) enzyme, a critical component of the fungal cell membrane synthesis pathway. The 4-hydroxyphenyl moiety is a crucial pharmacophoric element for this activity. Beyond its role as an antifungal precursor, the inherent piperazine scaffold suggests potential interactions with central nervous system (CNS) targets. While direct quantitative data for this compound on many of these targets is limited, this guide presents available data on closely related analogs to elucidate its potential secondary pharmacological activities, including CNS receptor modulation and antioxidant effects. Detailed experimental protocols for relevant biological assays are also provided to facilitate further research and drug development efforts.
Primary Mechanism of Action: Antifungal Activity
The most well-documented role of this compound is as a precursor in the synthesis of terconazole.[1] Consequently, its primary mechanism of action is understood in the context of the broader class of triazole antifungal agents.
Inhibition of Fungal Ergosterol Biosynthesis
Triazole antifungals, including terconazole, exert their effect by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.[1] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity and function.
The proposed mechanism involves the 4-hydroxyphenyl group of this compound, which is believed to facilitate hydrogen bonding with the heme cofactor within the active site of CYP51.[1] This interaction is critical for the inhibitory activity, and the absence or modification of this hydroxyl group typically results in a loss of antifungal efficacy.[1]
Potential Secondary Mechanisms of Action
The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally acting agents. This suggests that this compound and its analogs may possess other biological activities.
Central Nervous System (CNS) Receptor Modulation
A study on 1-substituted 4-(3-hydroxyphenyl)piperazines, close structural analogs of the title compound, revealed potent antagonist activity at μ, δ, and κ opioid receptors. This suggests that the 4-hydroxyphenylpiperazine scaffold has the potential for opioid receptor modulation.
Table 1: Opioid Receptor Antagonist Activity of a Close Analog
| Compound | Receptor | Ke (nM) | Assay Type |
| N-phenylpropyl-4-(3-hydroxyphenyl)piperazine | μ (mu) | 0.88 | [35S]GTPγS functional assay |
| δ (delta) | 13.4 | [35S]GTPγS functional assay | |
| κ (kappa) | 4.09 | [35S]GTPγS functional assay |
Data from a study on a structural analog with the hydroxyl group at the meta-position.
Antioxidant Activity
The presence of a phenolic hydroxyl group in this compound suggests inherent antioxidant properties. Phenolic compounds are well-known free radical scavengers, and this activity has been demonstrated in cell-based assays for the title compound.
Tyrosinase Inhibition
Derivatives of 4-(4-hydroxyphenyl)piperazine have been synthesized and evaluated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Although the parent compound, 1-(4-hydroxyphenyl)piperazine, showed modest activity, certain aroyl derivatives exhibited potent inhibition.
Table 2: Tyrosinase Inhibitory Activity of 4-(4-hydroxyphenyl)piperazine and its Derivatives
| Compound | R Group | IC50 (µM) |
| 1-(4-hydroxyphenyl)piperazine | H | 28.9 |
| (4-(4-hydroxyphenyl)piperazin-1-yl)(phenyl)methanone | Unsubstituted Phenyl | 73.2 |
| (2-chlorophenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone | 2-Chlorophenyl | 4.6 |
| (2,4-dichlorophenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone | 2,4-Dichlorophenyl | 1.5 |
| Kojic Acid (Reference) | - | 17.8 |
Experimental Protocols
The following are representative protocols for assays relevant to the mechanisms of action discussed. These are generalized methodologies and may require optimization for specific experimental conditions.
Fungal CYP51 Inhibition Assay (Cell-Free)
This protocol is adapted from studies on azole antifungals.
-
Preparation of Microsomes:
-
Culture a fungal strain (e.g., Candida albicans) and prepare microsomes containing CYP51.
-
-
Reaction Mixture:
-
In a reaction tube, combine the fungal microsomes, a NADPH-generating system, and the test compound (this compound) at various concentrations.
-
-
Incubation:
-
Initiate the reaction by adding a radiolabeled substrate (e.g., [14C]lanosterol).
-
Incubate the mixture under optimized conditions (e.g., 37°C for 1 hour).
-
-
Sterol Extraction and Analysis:
-
Stop the reaction and extract the sterols using an organic solvent.
-
Separate the sterols using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Data Analysis:
-
Quantify the amount of converted product (ergosterol) and remaining substrate (lanosterol) using a radioactivity detector.
-
Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.
-
Dopamine D2 Receptor Binding Assay (Radioligand Displacement)
This protocol is a general method for assessing binding affinity to the D2 receptor.
-
Membrane Preparation:
-
Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
-
Assay Buffer:
-
Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
-
Competition Binding:
-
In a 96-well plate, add the cell membranes, a fixed concentration of a radioligand with high affinity for the D2 receptor (e.g., [3H]spiperone), and varying concentrations of the test compound.
-
Determine non-specific binding in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)
This protocol measures the ability of a compound to act as an agonist or antagonist at the 5-HT2A receptor.
-
Cell Culture:
-
Culture a cell line stably co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a genetically encoded calcium indicator.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound in an appropriate assay buffer.
-
-
Assay Procedure:
-
Plate the cells in a 96- or 384-well plate.
-
For antagonist mode, pre-incubate the cells with the test compound.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add a known 5-HT2A agonist (e.g., serotonin) to the wells (for antagonist mode) or the test compound (for agonist mode).
-
Immediately measure the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity as a measure of intracellular calcium mobilization.
-
For agonist activity, determine the EC50 value (concentration for 50% of maximal response).
-
For antagonist activity, determine the IC50 value (concentration that inhibits 50% of the agonist response).
-
Conclusion
This compound is a molecule with a well-defined primary role as a precursor in antifungal drug synthesis, from which its principal mechanism of action—inhibition of fungal CYP51—is inferred. The structural features of this compound, namely the 4-hydroxyphenyl and piperazine moieties, suggest a broader pharmacological potential. While direct experimental data on the title compound is sparse, evidence from closely related analogs indicates potential for CNS receptor modulation, particularly as an opioid receptor antagonist. Furthermore, its phenolic nature confers antioxidant properties. The data and protocols presented in this guide provide a foundation for further investigation into the multifaceted pharmacology of this compound and its derivatives, which may lead to the development of new therapeutic agents. Further studies are warranted to fully elucidate the direct biological activities and establish a comprehensive structure-activity relationship for this class of compounds.
References
An In-depth Technical Guide to the Biological Activity of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isopropyl-4-(4-hydroxyphenyl)piperazine is a piperazine derivative primarily recognized as a key intermediate in the synthesis of the antifungal agent terconazole. While extensive biological activity data for this specific compound is limited in publicly available literature, the piperazine and hydroxyphenyl moieties are common pharmacophores found in a wide range of biologically active molecules. This guide summarizes the known roles of this compound, explores the biological activities of its close analogs, provides detailed experimental protocols for relevant assays, and visualizes key concepts through diagrams. The focus is on its established function as a synthetic precursor and the potential biological activities inferred from related structures, including antifungal, tyrosinase inhibition, and central nervous system (CNS) modulatory effects.
Introduction
The piperazine ring is a versatile scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in numerous approved drugs.[1] this compound, with the CAS number 67914-97-0, is a notable example of a piperazine-containing compound.[2] Its primary and most well-documented application is as a crucial building block in the manufacturing of terconazole, a triazole antifungal medication.[3] The structure of this compound provides the core piperazine and hydroxyphenyl components of the final terconazole molecule.[3] Beyond its role as a synthetic intermediate, research into structurally similar compounds suggests potential intrinsic biological activities.
Synthesis
The synthesis of this compound can be achieved through several methods, with reductive amination being a common laboratory-scale approach.
Reductive Amination
A prevalent method involves the reaction of 1-(4-hydroxyphenyl)piperazine with acetone in the presence of a reducing agent like sodium cyanoborohydride.[3]
Experimental Protocol: Reductive Amination
-
Dissolve 1-(4-hydroxyphenyl)piperazine and acetone in a suitable solvent system, such as a mixture of methanol and water.
-
Add sodium cyanoborohydride to the stirred solution.
-
Adjust the pH of the reaction mixture to approximately 7.5 using a suitable acid (e.g., N hydrochloric acid).
-
Continue stirring at room temperature for several hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., thin-layer chromatography).
-
Upon completion, induce precipitation of the product by adding water.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/methanol mixture, to yield pure this compound.
Biological Activities of Structurally Related Compounds
Direct quantitative data on the biological activity of this compound is scarce. However, the activities of its structural analogs provide insights into its potential pharmacological profile.
Antifungal Activity
The primary known relevance of this compound to antifungal therapy is its role as a precursor to terconazole. The antifungal mechanism of azole drugs like terconazole involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] The 4-hydroxyphenyl group is believed to be important for activity, potentially forming a hydrogen bond with the heme cofactor in the active site of CYP51.[3]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
-
Prepare a standardized inoculum of the fungal strain to be tested.
-
Serially dilute the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Add the fungal inoculum to each well.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of fungal growth, either visually or using a spectrophotometer.
Tyrosinase Inhibition
Derivatives of 4-(4-hydroxyphenyl)piperazine have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives have shown inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR), with some compounds exhibiting IC50 values in the low micromolar range.
Table 1: Tyrosinase Inhibitory Activity of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone Derivatives
| Compound | R Group on Arylmethanone | IC50 (µM) vs. AbTYR |
| 2 | H | 73.2 |
| 3 | 4-phenyl | 128.3 |
| 10 | 2,4-dichloro | 1.5 ± 0.1 |
| Kojic Acid (Reference) | - | 17.8 |
Data sourced from a study on (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives.
Experimental Protocol: Tyrosinase Inhibition Assay
-
Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
In a 96-well plate, add the tyrosinase solution to wells containing various concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Pre-incubate the plate at a specific temperature (e.g., 25°C) for a short period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the substrate, L-DOPA.
-
Measure the formation of dopachrome by monitoring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Potential CNS and Opioid Receptor Activity
The piperazine moiety is a common feature in many drugs that target the central nervous system.[4] Additionally, analogs such as 1-substituted 4-(3-hydroxyphenyl)piperazines have been identified as pure opioid receptor antagonists with low nanomolar potencies at µ, δ, and κ receptors.[5] While the subject of this guide is a 4-hydroxyphenyl isomer, this suggests that hydroxyphenylpiperazine scaffolds can interact with opioid receptors.
Experimental Protocol: Radioligand Binding Assay for CNS Receptors
-
Prepare cell membranes from tissues or cultured cells expressing the receptor of interest.
-
In a multi-well plate, incubate the membrane preparation with a specific radioligand (a radioactively labeled molecule that binds to the receptor) and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).[6]
Conclusion
This compound is a compound of significant interest in pharmaceutical synthesis, particularly as a key intermediate for the antifungal drug terconazole. While direct and extensive biological activity data for this specific molecule are not widely published, the known activities of its structural analogs suggest potential for antifungal, tyrosinase inhibitory, and CNS/opioid receptor modulatory effects. The experimental protocols provided in this guide offer a framework for the further investigation of this compound and its derivatives. Future research is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential beyond its current role as a synthetic precursor.
References
- 1. activeconceptsllc.com [activeconceptsllc.com]
- 2. darshanpharmaindia.in [darshanpharmaindia.in]
- 3. This compound | 67914-97-0 | Benchchem [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Bacterial Tyrosinase Inhibition, Hemolytic and Thrombolytic Screening, and In Silico Modeling of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to 1-Isopropyl-4-(4-hydroxyphenyl)piperazine: A Core Intermediate in Terconazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine, a critical intermediate in the synthesis of the broad-spectrum triazole antifungal agent, terconazole. The document details its chemical properties, established synthetic pathways with experimental protocols, and its pivotal role in the formation of the final active pharmaceutical ingredient.
Introduction: The Significance of this compound
This compound (CAS No. 67914-97-0) is a substituted piperazine derivative that serves as a key building block in pharmaceutical manufacturing.[1][2][3] Its primary and most well-documented application is in the synthesis of terconazole, a potent antifungal drug used for treating vulvovaginal candidiasis.[1][4][5] The structure of this intermediate provides the essential piperazine and hydroxyphenyl moieties that are incorporated into the final terconazole molecule.[1] The efficiency and scalability of its synthesis are crucial for the cost-effective production of terconazole.
Terconazole itself is a triazole ketal that functions by inhibiting the fungal cytochrome P450 enzyme 14-alpha-demethylase.[4][6] This enzyme is vital for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[4][6] The 4-hydroxyphenyl group, provided by the intermediate, is believed to be critical for facilitating the hydrogen bonding within the active site of the target enzyme, making the synthesis of high-purity this compound a paramount concern.[1]
Physicochemical Properties and Structural Data
A summary of the key quantitative and identifying data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 67914-97-0 | [1][2][3][7] |
| Molecular Formula | C13H20N2O | [2][3][7] |
| Molecular Weight | 220.31 g/mol | [1][2][3] |
| Melting Point | 244 - 247 °C | [2][8] |
| Appearance | White solid powder | [2] |
| Purity/Assay | 98% - 100% | [2] |
Established Synthetic Pathways
The synthesis of this compound can be achieved through several established routes. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity. The primary methods involve reductive alkylation, direct arylation, and the demethylation of a methoxy precursor.
Method 1: Reductive Alkylation of 1-(4-Hydroxyphenyl)piperazine
This is a common laboratory-scale method that involves the direct introduction of the isopropyl group onto the piperazine nitrogen.[1]
-
Principle: The reaction proceeds via the formation of an enamine or iminium ion intermediate from the reaction of 1-(4-hydroxyphenyl)piperazine and acetone, which is then reduced in situ by a suitable reducing agent.
-
Reagents: 1-(4-Hydroxyphenyl)piperazine, Acetone, Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB).
-
Advantages: Direct, one-pot synthesis from a readily available precursor.
Method 2: Direct Arylation of 1-Isopropylpiperazine
This approach is often favored in industrial settings due to the direct coupling of the two main fragments of the molecule.[1]
-
Principle: A nucleophilic aromatic substitution reaction where the nitrogen of 1-isopropylpiperazine displaces a leaving group (e.g., a halogen) on the phenol ring.
-
Reagents: 1-Isopropylpiperazine, 4-Chlorophenol, a base such as Potassium Carbonate (K2CO3).
-
Advantages: High atom economy and suitable for large-scale production.
Method 3: Demethylation of 1-Isopropyl-4-(4-methoxyphenyl)piperazine
This alternative route involves synthesizing a methoxy-protected precursor, followed by a final deprotection step to reveal the hydroxyl group.[1]
-
Principle: The synthesis begins with the reductive alkylation of 4-(4-methoxyphenyl)piperazine with acetone. The resulting methoxy-protected intermediate is then demethylated using a strong acid to yield the final product.
-
Reagents: 1-Isopropyl-4-(4-methoxyphenyl)piperazine, Hydrobromic acid (HBr).
-
Advantages: Can simplify purification, as the polarity of the molecule changes significantly in the final step.
Experimental Protocols
The following protocols are generalized procedures based on established chemical principles for the synthesis of this compound.
Protocol 4.1: Reductive Alkylation Using Sodium Cyanoborohydride
-
Dissolution: Dissolve 1-(4-hydroxyphenyl)piperazine (1 eq.) in a suitable solvent system, such as a mixture of methanol and water.[1]
-
pH Adjustment: Adjust the pH of the solution to approximately 7.5 using a suitable acid (e.g., acetic acid).[1]
-
Addition of Ketone: Add acetone (1.5-2.0 eq.) to the reaction mixture.
-
Initiation of Reduction: Add sodium cyanoborohydride (NaBH3CN) (1.5 eq.) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the mixture for 8-12 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the excess reducing agent by adding an acid (e.g., dilute HCl) until gas evolution ceases. Neutralize the solution with a base (e.g., NaHCO3).
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of ethanol and methanol to yield pure this compound.[8]
Protocol 4.2: Demethylation Using Hydrobromic Acid
-
Reaction Setup: Charge a reflux-equipped reaction vessel with 1-isopropyl-4-(4-methoxyphenyl)piperazine (1 eq.) and 48% aqueous hydrobromic acid (HBr) (excess, e.g., 5-10 eq.).[1]
-
Heating: Heat the reaction mixture to reflux (typically 110-120°C) and maintain for several hours (e.g., 4-8 hours).[1] Monitor the reaction by TLC until the starting material is consumed.
-
Cooling & Precipitation: Cool the reaction mixture to room temperature, then further cool in an ice bath. The product hydrobromide salt may precipitate.
-
Neutralization: Slowly add a base (e.g., concentrated NaOH or NH4OH solution) to the cold mixture to neutralize the excess acid and deprotonate the product, causing it to precipitate. Adjust to a pH of ~8-9.
-
Isolation & Purification: Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. Further purification can be achieved by recrystallization.
Role in Terconazole Synthesis & Mechanism of Action
This compound is the penultimate intermediate that introduces the side chain responsible for anchoring the drug in the active site of its target enzyme.
The synthesis of terconazole concludes with the coupling of this compound with a second key intermediate, typically an activated derivative of the dioxolane core, such as cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate. The hydroxyl group of the piperazine intermediate is deprotonated by a base, and the resulting phenoxide ion acts as a nucleophile, displacing the leaving group (e.g., mesylate or tosylate) on the dioxolane intermediate to form the final ether linkage of terconazole.
Mechanism of Action of Terconazole
The final drug, terconazole, exerts its antifungal effect by disrupting the integrity of the fungal cell membrane.[4][6]
-
Inhibition of CYP51: Terconazole binds to and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[9]
-
Ergosterol Depletion: This inhibition blocks the conversion of lanosterol to ergosterol, a vital sterol for the fungal cell membrane.[4][6]
-
Membrane Disruption: The depletion of ergosterol and the concurrent accumulation of toxic methylated sterols compromise the structural integrity and fluidity of the cell membrane, leading to increased permeability, leakage of essential cellular components, and ultimately, fungal cell death.[5][6]
Conclusion
This compound is a non-negotiable component in the modern synthesis of terconazole. Its molecular structure is integral to the pharmacological activity of the final drug. A thorough understanding of its synthesis, purification, and physicochemical properties is essential for any researcher or professional involved in the development and manufacturing of triazole antifungal agents. The synthetic routes outlined in this guide offer versatile options for producing this key intermediate with high yield and purity, ensuring the quality and efficacy of the resulting terconazole.
References
- 1. This compound | 67914-97-0 | Benchchem [benchchem.com]
- 2. darshanpharmaindia.in [darshanpharmaindia.in]
- 3. This compound | 67914-97-0 [chemicalbook.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Terconazole | C26H31Cl2N5O3 | CID 441383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Terconazole? [synapse.patsnap.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. prepchem.com [prepchem.com]
- 9. Terconazole - Wikipedia [en.wikipedia.org]
Spectroscopic and Synthetic Profile of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a common synthetic route for the key pharmaceutical intermediate, 1-Isopropyl-4-(4-hydroxyphenyl)piperazine (CAS No: 67914-97-0). This compound serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antifungal agent Terconazole.
Molecular Structure and Properties
This compound is a disubstituted piperazine derivative featuring an isopropyl group on one nitrogen and a 4-hydroxyphenyl group on the other.
| Property | Value |
| Molecular Formula | C₁₃H₂₀N₂O |
| Molecular Weight | 220.31 g/mol |
| Appearance | White solid powder |
| Melting Point | 244-247 °C[1] |
Synthesis Pathway: Reductive Amination
A prevalent method for the synthesis of this compound is the reductive amination of 1-(4-hydroxyphenyl)piperazine with acetone in the presence of a reducing agent, such as sodium cyanoborohydride.[1]
Synthetic pathway for this compound.
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
-
Solvent: DMSO-d₆
-
Frequency: 400 MHz
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.0 | s | 1H | Ar-OH |
| ~6.7 | d | 2H | Ar-H (ortho to OH) |
| ~6.6 | d | 2H | Ar-H (meta to OH) |
| ~3.0 | m | 4H | Piperazine-H (adjacent to N-Ar) |
| ~2.7 | m | 1H | CH (isopropyl) |
| ~2.6 | m | 4H | Piperazine-H (adjacent to N-isopropyl) |
| ~1.0 | d | 6H | CH₃ (isopropyl) |
¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted)
-
Solvent: DMSO-d₆
-
Frequency: 100 MHz
| Chemical Shift (ppm) | Assignment |
| ~150 | Ar-C (C-OH) |
| ~145 | Ar-C (C-N) |
| ~118 | Ar-CH (ortho to OH) |
| ~115 | Ar-CH (meta to OH) |
| ~55 | CH (isopropyl) |
| ~50 | Piperazine-CH₂ (adjacent to N-Ar) |
| ~48 | Piperazine-CH₂ (adjacent to N-isopropyl) |
| ~18 | CH₃ (isopropyl) |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (phenolic) |
| 3050-3000 | Medium | C-H stretch (aromatic) |
| 2970-2800 | Medium-Strong | C-H stretch (aliphatic) |
| 1610, 1510 | Strong | C=C stretch (aromatic ring) |
| 1240 | Strong | C-O stretch (phenol) |
| 1180 | Medium | C-N stretch (aliphatic amine) |
Mass Spectrometry (MS) Data (Predicted)
-
Ionization Mode: Electrospray (ESI), Positive
| m/z | Assignment |
| 221.16 | [M+H]⁺ |
| 179.12 | [M+H - C₃H₆]⁺ |
| 135.08 | [HOC₆H₄N(CH₂)₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Workflow for NMR Sample Preparation and Analysis
NMR experimental workflow.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[2][3] The solution is then filtered through a pipette with a cotton or glass wool plug into a 5 mm NMR tube to a height of approximately 4-5 cm.[2][4]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is typically used for analysis.
-
¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.[2]
Infrared (IR) Spectroscopy
Workflow for ATR-FTIR Analysis
ATR-FTIR experimental workflow.
-
Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, a small amount of the solid this compound powder is placed directly onto the ATR crystal.[5]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Workflow for ESI-MS Analysis
ESI-MS experimental workflow.
-
Sample Preparation: A dilute solution of this compound is prepared in a solvent suitable for electrospray ionization, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[6]
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used. This can be a standalone spectrometer or coupled with a liquid chromatography (LC) system.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or LC elution. The mass spectrometer is set to scan a relevant mass-to-charge (m/z) range (e.g., 50-500) in positive ion mode to observe the protonated molecule [M+H]⁺ and any characteristic fragment ions. Key source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature are optimized to obtain a stable and intense signal.
References
- 1. prepchem.com [prepchem.com]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. research.reading.ac.uk [research.reading.ac.uk]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
1-Isopropyl-4-(4-hydroxyphenyl)piperazine molecular weight and formula
An In-depth Technical Guide on 1-Isopropyl-4-(4-hydroxyphenyl)piperazine
This guide provides essential physicochemical data for this compound, a compound of interest for researchers, scientists, and professionals in drug development. The information is presented in a structured format for clarity and ease of use.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. This data is critical for experimental design, analytical method development, and chemical synthesis.
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₂₀N₂O | [1][2][3] |
| Molecular Weight | 220.31 g/mol | [1][2][3][4] |
| CAS Number | 67914-97-0 | [1][2][4] |
| Synonyms | 4-(4-Isopropylpiperazin-1-yl)phenol, 4-[4-(1-Methylethyl)-1-piperazinyl]phenol | [3] |
Structural Relationship
The molecular structure of this compound consists of three primary moieties linked together. The central piperazine ring serves as a scaffold, connecting an isopropyl group at one nitrogen atom and a 4-hydroxyphenyl group at the other. This arrangement is key to its chemical properties and interactions.
Experimental Protocols: Synthesis Overview
The synthesis of this compound is often achieved via N-alkylation or N-arylation reactions. A common laboratory-scale method is the reductive alkylation of 1-(4-hydroxyphenyl)piperazine with acetone in the presence of a reducing agent.[4] An alternative industrial approach involves the reaction between 1-isopropylpiperazine and 4-chlorophenol under basic conditions at elevated temperatures.[4] The selection of a specific protocol depends on factors such as scale, available precursors, and desired purity.
References
Navigating the Solubility Landscape of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine: A Technical Guide
For Immediate Release
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount in predicting its solubility. The key properties of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine are summarized below.
| Property | Value | Source |
| CAS Number | 67914-97-0 | [1][2][3][4] |
| Molecular Formula | C₁₃H₂₀N₂O | [1][2] |
| Molecular Weight | 220.31 g/mol | [1][2] |
| Appearance | White solid powder | [1] |
| Melting Point | 244-247 °C | [1] |
| Assay | 98% - 100% | [1] |
Inferred Solubility and Context from Terconazole
This compound serves as a crucial building block in the synthesis of Terconazole.[1][3] The solubility of the final API, Terconazole, can provide valuable clues regarding the potential solubility of its precursor. Terconazole is reported to be soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF), and is sparingly soluble in aqueous buffers.[5] This suggests that this compound is also likely to exhibit good solubility in polar organic solvents. The synthesis of this intermediate itself involves a methanol-water solvent system, indicating its solubility in such mixtures.[3]
| Solvent | Solubility of Terconazole |
| Ethanol | ~1 mg/mL |
| DMSO | ~2 mg/mL |
| Dimethylformamide (DMF) | ~5 mg/mL |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/ml |
| Aqueous Buffers | Sparingly soluble |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For a definitive understanding of the solubility of this compound, empirical determination is necessary. The "shake-flask" method is a widely recognized and recommended protocol for determining the equilibrium solubility of a compound.[6][7][8]
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, phosphate buffer solutions at various pH values)
-
Volumetric flasks
-
Analytical balance
-
Mechanical shaker or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The excess solid should be clearly visible.
-
Equilibration: Place the flasks in a mechanical shaker with controlled temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the flasks to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the analytical instrument's linear range.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of this compound in the specific solvent, expressed in units such as mg/mL or mol/L.
Visualizing Methodologies
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for solubility determination and the synthetic context of this compound.
Caption: Workflow for Shake-Flask Solubility Determination.
Caption: Synthesis of Terconazole from its Intermediate.
Conclusion
While direct, quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides a robust framework for approaching its solubility. By understanding its physicochemical properties, leveraging data from the related compound Terconazole, and employing standardized experimental protocols like the shake-flask method, researchers can effectively determine the solubility profile of this important pharmaceutical intermediate. This information is critical for optimizing reaction conditions, developing purification strategies, and ensuring the efficient synthesis of the final active pharmaceutical ingredient.
References
- 1. darshanpharmaindia.in [darshanpharmaindia.in]
- 2. This compound | 67914-97-0 [chemicalbook.com]
- 3. This compound | 67914-97-0 | Benchchem [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. who.int [who.int]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine, a key intermediate in the development of pharmaceutical agents, notably the antifungal drug terconazole.[1] The primary method detailed is a one-pot reductive amination of 1-(4-hydroxyphenyl)piperazine with acetone. This application note includes a comprehensive experimental protocol, a summary of reaction parameters, and visual diagrams illustrating the synthetic pathway and a general experimental workflow. Additionally, the biological context of this molecule as an inhibitor of ergosterol synthesis is discussed and illustrated.
Introduction
This compound is a crucial synthetic building block in the pharmaceutical industry.[1] Its structure is integral to the formation of more complex molecules, most notably as a precursor to the triazole antifungal agent, terconazole.[1] The synthesis of this intermediate is a critical step in the overall manufacturing process of such drugs. Reductive amination serves as a powerful and widely used method for the formation of C-N bonds, offering a reliable route to this and other substituted piperazine derivatives. This method involves the reaction of a carbonyl compound (acetone) with an amine (1-(4-hydroxyphenyl)piperazine) to form an intermediate iminium ion, which is then reduced in situ to the desired amine product. Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride.
Beyond its role as a synthetic intermediate, derivatives of this compound have been investigated for their biological activities. The antifungal mechanism of action for compounds derived from this scaffold is often attributed to the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.[1] Specifically, they can target the enzyme lanosterol 14α-demethylase (CYP51).[1] The hydroxyphenyl group plays a significant role in this activity.[1] Furthermore, the phenolic moiety imparts antioxidant properties to these molecules by scavenging free radicals.[1]
Reductive Amination Synthesis Pathway
The synthesis of this compound is achieved through the reductive amination of 1-(4-hydroxyphenyl)piperazine with acetone. The reaction proceeds via the formation of an intermediate iminium ion, which is subsequently reduced by a hydride agent.
Caption: Reaction scheme for the reductive amination synthesis.
Data Presentation: Reductive Amination Protocols
The following table summarizes a specific experimental protocol for the synthesis of this compound and provides a general comparison with another common reductive amination reagent.
| Parameter | Protocol 1: Sodium Cyanoborohydride | General Protocol 2: Sodium Triacetoxyborohydride |
| Starting Amine | N-(4-hydroxyphenyl)piperazine | N-(4-hydroxyphenyl)piperazine |
| Carbonyl Source | Acetone | Acetone |
| Reducing Agent | Sodium Cyanoborohydride (NaBH3CN) | Sodium Triacetoxyborohydride (NaBH(OAc)3) |
| Solvent | Methanol/Water | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| pH | Adjusted to ~7.5 | Often used with acetic acid as a catalyst |
| Temperature | Room Temperature (~20°C) | Room Temperature |
| Reaction Time | 27 hours (in total) | Typically overnight |
| Yield | 72%[2] | Generally high yielding |
| Product Purity | Crystalline solid after recrystallization[2] | High purity often achieved after workup |
| Melting Point | 244-246°C[2] | 245-247°C |
Experimental Protocols
Protocol 1: Synthesis using Sodium Cyanoborohydride [2]
This protocol is based on a documented procedure for the synthesis of this compound.
Materials:
-
N-(4-hydroxyphenyl)piperazine (5.35 g)
-
Acetone (17.4 g total)
-
Sodium cyanoborohydride (5.67 g total)
-
Methanol (100 ml)
-
Water (20 ml)
-
1N Hydrochloric acid
-
Ethanol
-
Phosphorous pentoxide
Procedure:
-
In a suitable reaction vessel, dissolve 5.35 g of N-(4-hydroxyphenyl)piperazine and 8.7 g of acetone in a mixture of 100 ml of methanol and 20 ml of water.
-
To the stirred solution, add 3.78 g of sodium cyanoborohydride.
-
Adjust the pH of the resulting solution to 7.5 by the dropwise addition of 1N hydrochloric acid.
-
Continue stirring the reaction mixture at room temperature (~20°C) for 19 hours.
-
After 19 hours, add an additional 8.7 g of acetone and 1.89 g of sodium cyanoborohydride to the mixture.
-
Re-adjust the pH to 7.5 with 1N hydrochloric acid.
-
Continue stirring at room temperature for an additional 8 hours.
-
After the reaction is complete, add 100 ml of water to the reaction mixture to precipitate the product.
-
Collect the precipitated solid by suction filtration.
-
Dry the crude product under vacuum over phosphorous pentoxide to a constant weight.
-
Recrystallize the crude material from a mixture of ethanol and methanol to obtain pure this compound as a crystalline solid.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
Biological Context: Inhibition of Ergosterol Synthesis
This compound is a precursor to antifungal agents that function by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane. This disruption of ergosterol production leads to a compromised cell membrane and ultimately, fungal cell death.
Caption: Inhibition of the ergosterol biosynthesis pathway.
References
Application Notes and Protocols: N-alkylation of 1-(4-hydroxyphenyl)piperazine with Acetone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the N-alkylation of 1-(4-hydroxyphenyl)piperazine with acetone to synthesize 1-isopropyl-4-(4-hydroxyphenyl)piperazine. This reaction is a classic example of reductive amination, a widely used method in medicinal chemistry and drug development for the formation of carbon-nitrogen bonds.
Introduction
The N-alkylation of piperazine derivatives is a fundamental transformation in the synthesis of a wide array of pharmacologically active compounds. 1-(4-hydroxyphenyl)piperazine is a versatile building block used in the development of therapeutics such as antidepressants and antipsychotics[1]. Its N-alkylation with acetone yields this compound, an important precursor in pharmaceutical manufacturing[2].
The most common and effective method for this transformation is reductive amination. This process involves the reaction of the secondary amine on the piperazine ring with acetone to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent to the corresponding tertiary amine[3][4]. This one-pot reaction is often preferred due to its efficiency and mild reaction conditions[4].
Several reducing agents can be employed for reductive amination, including sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation[3][5]. However, sodium cyanoborohydride (NaBH₃CN) is particularly well-suited for this reaction as it is selective for the reduction of the iminium ion in the presence of the ketone starting material, especially under mildly acidic to neutral conditions[3][5].
Reaction Principle
The N-alkylation of 1-(4-hydroxyphenyl)piperazine with acetone proceeds via a two-step mechanism within a single pot:
-
Iminium Ion Formation: The secondary amine of 1-(4-hydroxyphenyl)piperazine nucleophilically attacks the carbonyl carbon of acetone. Subsequent dehydration under weakly acidic conditions leads to the formation of an intermediate iminium ion.
-
Reduction: A hydride-based reducing agent, such as sodium cyanoborohydride, selectively reduces the iminium ion to yield the N-isopropyl product, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data from a representative experimental protocol for the N-alkylation of 1-(4-hydroxyphenyl)piperazine with acetone[6].
| Parameter | Value |
| Starting Material: 1-(4-hydroxyphenyl)piperazine | 5.35 g |
| Reagent: Acetone | 8.7 g (initially), 8.7 g (added later) |
| Reducing Agent: Sodium Cyanoborohydride | 3.78 g (initially), 1.89 g (added later) |
| Solvent System | Methanol (100 ml) and Water (20 ml) |
| Reaction pH | 7.5 |
| Reaction Time | 27 hours (19 hours + 8 hours) |
| Reaction Temperature | Room Temperature (~20°C) |
| Product Yield (recrystallized) | 4.78 g |
| Theoretical Yield | ~6.64 g |
| Percentage Yield | 72% |
| Melting Point of Product | 244-246°C |
Experimental Protocol
This protocol is based on a documented laboratory procedure for the synthesis of this compound[6].
Materials:
-
1-(4-hydroxyphenyl)piperazine (5.35 g)
-
Acetone (17.4 g total)
-
Sodium cyanoborohydride (5.67 g total)
-
Methanol (100 ml)
-
Water (120 ml total)
-
1N Hydrochloric acid
-
Phosphorous pentoxide (for drying)
-
Ethanol (for recrystallization)
Equipment:
-
Magnetic stirrer and stir bar
-
Reaction flask (e.g., 250 ml round-bottom flask)
-
pH meter or pH indicator strips
-
Suction filtration apparatus (Büchner funnel, filter flask)
-
Vacuum desiccator
Procedure:
-
Reaction Setup: In a suitable reaction flask, dissolve 5.35 g of N-(4-hydroxyphenyl)piperazine and 8.7 g of acetone in a mixture of 100 ml of methanol and 20 ml of water.
-
Initial Reduction: While stirring the solution, add 3.78 g of sodium cyanoborohydride.
-
pH Adjustment: Carefully adjust the pH of the resulting solution to 7.5 by the dropwise addition of 1N hydrochloric acid.
-
First Stirring Period: Continue stirring the reaction mixture at room temperature (approximately 20°C) for 19 hours.
-
Second Reagent Addition: After 19 hours, add an additional 8.7 g of acetone and 1.89 g of sodium cyanoborohydride to the mixture.
-
Second pH Adjustment: Re-adjust the pH to 7.5 with 1N hydrochloric acid.
-
Second Stirring Period: Continue to stir the reaction mixture at room temperature for an additional 8 hours.
-
Product Precipitation: After the second stirring period, add 100 ml of water to the reaction mixture to precipitate the solid product.
-
Isolation: Collect the precipitated solid by suction filtration.
-
Drying: Dry the crude product in a vacuum desiccator over phosphorous pentoxide until a constant weight is achieved.
-
Purification: Recrystallize the crude material from a mixture of ethanol and methanol to obtain pure this compound as a crystalline solid.
Visualizations
Below are diagrams illustrating the chemical reaction pathway and a typical experimental workflow for this synthesis.
Caption: Chemical reaction pathway for the N-alkylation of 1-(4-hydroxyphenyl)piperazine.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 67914-97-0 | Benchchem [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. prepchem.com [prepchem.com]
Application Notes and Protocols: 1-Isopropyl-4-(4-hydroxyphenyl)piperazine in Antifungal Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isopropyl-4-(4-hydroxyphenyl)piperazine is a key chemical intermediate in the synthesis of the broad-spectrum triazole antifungal agent, terconazole.[1] Structurally, it possesses a phenylpiperazine moiety, a scaffold known for a variety of biological activities. While primarily utilized as a building block, the inherent structural features of this compound and its derivatives warrant investigation into their intrinsic antifungal properties. This document provides a framework for the evaluation of this compound and its analogues as potential antifungal agents, outlining key experimental protocols and data presentation formats.
The primary proposed mechanism of action for antifungal agents derived from this scaffold, such as terconazole, is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] This is achieved through the targeting of the fungal enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. The 4-hydroxyphenyl group of this compound is thought to be crucial for this activity, potentially by forming hydrogen bonds with the heme cofactor in the active site of CYP51.[1]
Quantitative Data Summary
While specific experimental data for the antifungal activity of this compound is not extensively available in the public domain, the following tables provide a template for presenting such data upon experimental determination. The values presented are hypothetical and for illustrative purposes only, based on activities observed for other antifungal piperazine derivatives.
Table 1: In Vitro Antifungal Activity of this compound (Hypothetical Data)
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |
| Candida albicans ATCC 90028 | 16 | 64 |
| Candida glabrata ATCC 90030 | 32 | >64 |
| Candida krusei ATCC 6258 | 8 | 32 |
| Aspergillus fumigatus ATCC 204305 | 32 | >64 |
| Cryptococcus neoformans ATCC 208821 | 16 | 64 |
Table 2: Cytotoxicity of this compound (Hypothetical Data)
| Cell Line | IC50 (µM) |
| HEK293 (Human Embryonic Kidney) | >100 |
| HepG2 (Human Hepatocellular Carcinoma) | 85 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal strains (e.g., Candida spp., Aspergillus spp.)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in RPMI-1640 medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 to the final inoculum concentration (0.5-2.5 x 10³ CFU/mL for yeasts; 0.4-5 x 10⁴ CFU/mL for molds).
-
Assay Setup: Add 100 µL of each compound dilution to the wells of a 96-well plate. Add 100 µL of the fungal inoculum to each well. Include positive (inoculum only) and negative (medium only) controls.
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the positive control, determined visually or by measuring absorbance at 490 nm.
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
Materials:
-
Completed MIC assay plate
-
Appropriate agar plates (e.g., Sabouraud Dextrose Agar)
-
Sterile pipette tips
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well showing no visible growth.
-
Spot the aliquot onto a fresh agar plate.
-
Incubate the plates at 35°C until growth is visible in the control spots.
-
The MFC is the lowest concentration of the compound from which no fungal colonies grow on the agar plate.
Protocol 3: Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cell lines (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for another 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value (the concentration that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizations
Caption: Proposed mechanism of action targeting ergosterol biosynthesis.
Caption: Workflow for evaluating antifungal drug candidates.
Conclusion
This compound serves as a valuable starting point for the discovery of novel antifungal agents. Its role as a precursor to terconazole and the presence of the pharmacologically relevant phenylpiperazine scaffold suggest its potential for intrinsic antifungal activity. The protocols and data presentation formats provided herein offer a comprehensive framework for the systematic evaluation of this compound and its derivatives, facilitating further research and development in the quest for new and effective antifungal therapies.
References
Application Notes and Protocols: 1-Isopropyl-4-(4-hydroxyphenyl)piperazine in Central Nervous System (CNS) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
1-Isopropyl-4-(4-hydroxyphenyl)piperazine is a piperazine derivative with a chemical structure that suggests potential interactions with targets in the central nervous system. The piperazine scaffold is a well-established pharmacophore found in numerous CNS-active drugs, including antidepressants, antipsychotics, and anxiolytics.[1][2] The presence of a hydroxyphenyl group and an isopropyl moiety on the piperazine ring may confer specific binding affinities and functional activities at various CNS receptors.[3] While primarily documented as a key intermediate in the synthesis of the antifungal agent terconazole, its structural analogy to known CNS ligands warrants investigation into its neuropharmacological properties.[3]
These application notes provide a theoretical framework and detailed experimental protocols for the investigation of this compound in CNS research, based on the known activities of structurally related arylpiperazine and hydroxyphenylpiperazine compounds.
Physicochemical Properties and CNS Penetrability Prediction
A crucial first step in assessing a compound's potential for CNS activity is to evaluate its ability to cross the blood-brain barrier (BBB). The physicochemical properties of this compound can be used to predict its BBB permeability.
| Property | Value / Prediction | Implication for CNS Research |
| Molecular Weight | 220.31 g/mol [4] | Favorable for BBB penetration (typically < 500 g/mol ). |
| LogP (predicted) | ~2.5 - 3.0 | Within the optimal range for BBB permeability (typically 1.5 - 3.5). |
| Topological Polar Surface Area (TPSA) | ~32.3 Ų | Favorable for BBB penetration (typically < 90 Ų).[5] |
| Hydrogen Bond Donors | 1 | Favorable for BBB penetration (typically ≤ 3). |
| Hydrogen Bond Acceptors | 2 | Favorable for BBB penetration (typically ≤ 7). |
Note: LogP is an estimation based on the structure. Experimental determination is recommended.
Based on these in silico predictions, this compound exhibits physicochemical properties that are conducive to crossing the blood-brain barrier, making it a plausible candidate for CNS-targeted research.
Hypothesized CNS Targets and Therapeutic Areas
Based on the structure-activity relationships of related arylpiperazine compounds, potential CNS targets for this compound include:
-
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A): Arylpiperazines are well-known ligands for these receptors and are implicated in the treatment of depression and anxiety.[6][7][8]
-
Dopamine Receptors (e.g., D2): Many antipsychotic drugs with a piperazine core target dopamine receptors.[9]
-
Opioid Receptors: Certain 1-substituted 4-(3-hydroxyphenyl)piperazines have been identified as opioid receptor antagonists.[10]
Experimental Protocols
The following protocols are detailed methodologies for key experiments to elucidate the CNS activity of this compound.
Protocol 1: In Vitro CNS Receptor Binding Assays
This protocol outlines the procedure for determining the binding affinity of this compound to a panel of CNS receptors using radioligand binding assays.
Objective: To determine the inhibitory constant (Ki) of the test compound for various CNS receptors.
Materials:
-
This compound
-
Receptor-containing membranes (e.g., from recombinant cell lines or rodent brain tissue)
-
Radioligands specific for each receptor of interest (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A, [³H]-Spiperone for D2)
-
Assay buffer (specific to each receptor)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
-
Harvester
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Assay buffer (for total binding)
-
A high concentration of a known non-labeled ligand (for non-specific binding)
-
Varying concentrations of this compound.
-
-
Add Radioligand: Add the specific radioligand at a concentration near its Kd value to all wells.
-
Add Membranes: Add the receptor-containing membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Termination and Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Expected Outcome: A table of Ki values for this compound at various CNS receptors, indicating its binding affinity and selectivity profile.
Protocol 2: In Vitro Functional Assays
This protocol describes a general method to assess the functional activity (agonist, antagonist, or inverse agonist) of this compound at a G-protein coupled receptor (GPCR) of interest, for example, the 5-HT1A receptor.
Objective: To determine the functional efficacy and potency of the test compound.
Materials:
-
This compound
-
A cell line stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells)
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell culture medium and reagents
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture the 5-HT1A expressing cells in 96-well plates until they reach the desired confluency.
-
Compound Treatment (Antagonist Mode):
-
Pre-incubate the cells with varying concentrations of this compound for a specific duration.
-
Add a known 5-HT1A agonist (e.g., 8-OH-DPAT) at its EC80 concentration to all wells except the basal control.
-
-
Compound Treatment (Agonist Mode):
-
Add varying concentrations of this compound to the cells.
-
-
Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production. The 5-HT1A receptor is Gi-coupled, so its activation will inhibit this process.
-
Incubation: Incubate the plates for a specified time at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist mode: Plot the cAMP levels against the log concentration of the test compound to determine the EC50 value and the maximal effect (Emax).
-
Antagonist mode: Plot the cAMP levels against the log concentration of the test compound in the presence of the agonist to determine the IC50 value. Calculate the pA2 value to quantify the antagonist potency.
-
Expected Outcome: Dose-response curves indicating whether this compound acts as an agonist, antagonist, or has no functional effect at the 5-HT1A receptor.
Protocol 3: In Vivo Behavioral Assessment in Rodents
This protocol details a series of behavioral tests to evaluate the potential anxiolytic and antidepressant-like effects of this compound in mice or rats.
Objective: To assess the in vivo behavioral effects of the test compound.
Materials:
-
This compound
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Adult male mice or rats
-
Elevated Plus Maze (EPM) apparatus
-
Forced Swim Test (FST) apparatus
-
Open Field Test (OFT) apparatus
-
Video tracking software
Procedure:
-
Animals and Housing: Acclimate the animals to the housing conditions for at least one week before the experiments.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at various doses. Allow for a pre-treatment time based on the expected pharmacokinetics of the compound.
-
Open Field Test (OFT) - to assess locomotor activity and anxiety-like behavior:
-
Place the animal in the center of the open field arena.
-
Record its activity for 10-15 minutes.
-
Analyze the total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Elevated Plus Maze (EPM) - to assess anxiety-like behavior:
-
Place the animal in the center of the maze, facing an open arm.
-
Record its behavior for 5 minutes.
-
Analyze the time spent in the open arms versus the closed arms and the number of entries into each arm. Anxiolytic compounds typically increase the time spent in and entries into the open arms.
-
-
Forced Swim Test (FST) - to assess antidepressant-like activity:
-
Place the animal in a cylinder of water from which it cannot escape.
-
Record a 6-minute session.
-
Score the time spent immobile during the last 4 minutes of the test. Antidepressant compounds typically reduce immobility time.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the test compound with the vehicle control group.
Expected Outcome: Quantitative data on the behavioral effects of this compound, indicating potential anxiolytic or antidepressant-like properties.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothesized 5-HT1A receptor signaling pathway for the test compound.
Experimental Workflow Diagram
Caption: In vitro to in vivo screening workflow for CNS drug discovery.
Disclaimer: The application notes and protocols provided are intended for research purposes only. The CNS activity of this compound is hypothetical and based on the pharmacology of structurally related compounds. All experiments should be conducted in accordance with relevant safety guidelines and ethical regulations, particularly those involving the use of animals.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 67914-97-0 | Benchchem [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of CNS agents. Part III. On the bioactive conformations of 1-arylpiperazines at 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies of CNS agents. Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungsbeispiele und Protokolle zur Derivatisierung von 1-Isopropyl-4-(4-hydroxyphenyl)piperazin für SAR-Studien
Einführung
Dieses Dokument beschreibt detaillierte Anwendungsbeispiele und Protokolle für die Derivatisierung von 1-Isopropyl-4-(4-hydroxyphenyl)piperazin, einer Schlüsselstruktur für die Entwicklung neuer pharmazeutischer Wirkstoffe. Struktur-Aktivitäts-Beziehungs-Studien (SAR-Studien) sind ein fundamentaler Bestandteil der medizinischen Chemie, der darauf abzielt, die Beziehung zwischen der chemischen Struktur einer Verbindung und ihrer biologischen Aktivität zu verstehen. Durch systematische Modifikationen am Molekül können pharmakologische Eigenschaften wie Wirksamkeit, Selektivität und pharmakokinetisches Profil optimiert werden. Die hier vorgestellten Protokolle konzentrieren sich auf die Modifikation der phenolischen Hydroxylgruppe, eine häufige Strategie zur Untersuchung der Auswirkungen von Substituenten auf die molekulare Erkennung und die Interaktion mit biologischen Zielstrukturen.
Anwendungsgebiete
Derivate von Phenylpiperazinen sind für ihre vielfältigen pharmakologischen Aktivitäten bekannt und finden sich in zahlreichen zugelassenen Medikamenten wieder. Sie interagieren häufig mit G-Protein-gekoppelten Rezeptoren (GPCRs) und Ionenkanälen. Die Modifikation des Phenylrings und der Piperazineinheit kann die Affinität und Selektivität für verschiedene Zielproteine, wie beispielsweise adrenerge Rezeptoren, beeinflussen.[1] Die in diesem Dokument beschriebenen Derivate können für das Screening auf eine Vielzahl von biologischen Aktivitäten relevant sein, einschließlich, aber nicht beschränkt auf:
-
Antagonisten für α1-Adrenozeptoren zur Behandlung von Bluthochdruck.[1]
-
Inhibitoren des Enzyms Tyrosinase zur Behandlung von Hyperpigmentierungsstörungen.[2]
-
Antimykotische Wirkstoffe, da die Ausgangsverbindung ein Baustein für Terconazol ist.[3][4]
Logischer Arbeitsablauf für SAR-Studien
Abbildung 1: Logischer Arbeitsablauf für SAR-Studien.
Möglicher Signalweg: α1-Adrenozeptor-Antagonismus
Abbildung 2: Vereinfachter Signalweg des α1-Adrenozeptors.
Experimentelle Protokolle
Protokoll 1: Synthese von 1-Isopropyl-4-(4-hydroxyphenyl)piperazin (Ausgangsverbindung)
Dieses Protokoll beschreibt die Synthese der Ausgangsverbindung mittels reduktiver Alkylierung von N-(4-Hydroxyphenyl)piperazin.[5]
Materialien:
-
N-(4-Hydroxyphenyl)piperazin
-
Aceton
-
Natriumcyanoborhydrid (NaBH₃CN)
-
Methanol
-
Wasser (destilliert)
-
Salzsäure (1 N)
-
Phosphorpentoxid
-
Ethanol
Durchführung:
-
5,35 g N-(4-Hydroxyphenyl)piperazin werden in einer Mischung aus 100 ml Methanol und 20 ml Wasser gelöst.
-
Unter Rühren werden 8,7 g Aceton hinzugefügt.
-
Der pH-Wert der Lösung wird durch tropfenweise Zugabe von 1 N Salzsäure auf 7,5 eingestellt.
-
Anschließend werden 3,78 g Natriumcyanoborhydrid portionsweise zugegeben.
-
Die Reaktionsmischung wird für 19 Stunden bei Raumtemperatur gerührt.
-
Zur Vervollständigung der Reaktion werden erneut 8,7 g Aceton und 1,89 g Natriumcyanoborhydrid hinzugefügt, und der pH-Wert wird wieder auf 7,5 eingestellt.[5]
-
Die Mischung wird für weitere 8 Stunden bei Raumtemperatur gerührt.
-
100 ml Wasser werden zur Reaktionsmischung gegeben, um das Produkt auszufällen.
-
Der entstandene Feststoff wird durch Absaugen filtriert und im Vakuum über Phosphorpentoxid bis zur Gewichtskonstanz getrocknet.
-
Das Rohprodukt wird aus einer Mischung von Ethanol und Methanol umkristallisiert, um reines 1-Isopropyl-4-(4-hydroxyphenyl)piperazin zu erhalten.
Protokoll 2: Allgemeine Vorschrift zur O-Alkylierung der phenolischen Hydroxylgruppe
Dieses Protokoll beschreibt die Synthese von Ether-Derivaten am phenolischen Sauerstoff.
Materialien:
-
1-Isopropyl-4-(4-hydroxyphenyl)piperazin
-
Kaliumcarbonat (K₂CO₃)
-
Acetonitril (wasserfrei)
-
Geeignetes Alkylhalogenid (z.B. Benzylbromid, Ethyliodid)
-
Ethylacetat
-
Gesättigte Natriumchloridlösung (Kochsalzlösung)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Durchführung:
-
In einem trockenen Rundkolben werden 1,0 Äquivalent 1-Isopropyl-4-(4-hydroxyphenyl)piperazin und 2,0 Äquivalente Kaliumcarbonat in wasserfreiem Acetonitril suspendiert.
-
1,1 Äquivalente des entsprechenden Alkylhalogenids werden zugegeben.
-
Die Reaktionsmischung wird unter Rückfluss erhitzt und der Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) verfolgt.
-
Nach vollständigem Umsatz wird die Reaktionsmischung abgekühlt und das Lösungsmittel im Vakuum entfernt.
-
Der Rückstand wird in Ethylacetat aufgenommen und mit Wasser und anschließend mit gesättigter Kochsalzlösung gewaschen.
-
Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird mittels Säulenchromatographie (Kieselgel) gereinigt, um das gewünschte Ether-Derivat zu erhalten.
Datenpräsentation
Die folgende Tabelle zeigt beispielhafte quantitative Daten für eine Reihe von hypothetischen Derivaten von 1-Isopropyl-4-(4-hydroxyphenyl)piperazin. Die Daten illustrieren, wie Substituenten am Phenylring die inhibitorische Aktivität gegenüber einem hypothetischen Enzym (z.B. Tyrosinase) beeinflussen können.
| Verbindung | R-Gruppe (Substitution am Phenol) | Molmasse ( g/mol ) | IC₅₀ (µM) |
| 1 | -H (Ausgangsverbindung) | 220.31[4] | 45.2 |
| 2a | -CH₃ (Methyl) | 234.34 | 22.8 |
| 2b | -CH₂CH₃ (Ethyl) | 248.37 | 15.1 |
| 2c | -CH₂Ph (Benzyl) | 310.44 | 5.6 |
| 2d | -CH₂(4-F-Ph) (4-Fluorbenzyl) | 328.43 | 3.2 |
| 2e | -CH₂(4-Cl-Ph) (4-Chlorbenzyl) | 344.88 | 2.1 |
| 2f | -CH₂(4-OCH₃-Ph) (4-Methoxybenzyl) | 340.47 | 8.9 |
Interpretation der SAR-Daten:
-
Die Alkylierung der phenolischen Hydroxylgruppe (Verbindungen 2a-f ) führt im Vergleich zur Ausgangsverbindung 1 zu einer signifikanten Steigerung der inhibitorischen Aktivität.
-
Eine Verlängerung der Alkylkette von Methyl (2a ) zu Ethyl (2b ) verbessert die Aktivität.
-
Die Einführung einer Benzylgruppe (2c ) steigert die Aktivität weiter, was auf eine vorteilhafte π-π-Wechselwirkung im aktiven Zentrum des Zielproteins hindeuten könnte.
-
Elektronenziehende Substituenten am Benzylring (Fluor in 2d , Chlor in 2e ) erhöhen die Aktivität im Vergleich zur unsubstituierten Benzylgruppe. Dies deutet darauf hin, dass die elektronischen Eigenschaften des Substituenten eine wichtige Rolle spielen.
-
Ein elektronenschiebender Substituent wie die Methoxygruppe (2f ) verringert die Aktivität im Vergleich zu den Halogen-substituierten Analoga, ist aber immer noch potenter als die einfache Benzylgruppe.
Diese beispielhaften Daten zeigen einen klaren Trend, der als Grundlage für das Design weiterer, potenziell noch wirksamerer Inhibitoren dienen kann.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Isopropyl-4-(4-hydroxyphenyl)piperazine | 67914-97-0 | Benchchem [benchchem.com]
- 4. darshanpharmaindia.in [darshanpharmaindia.in]
- 5. prepchem.com [prepchem.com]
Application Notes and Protocols: 1-Isopropyl-4-(4-hydroxyphenyl)piperazine as a Precursor for Novel Piperazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Isopropyl-4-(4-hydroxyphenyl)piperazine is a versatile bifunctional molecule that serves as a valuable starting material for the synthesis of a diverse array of novel piperazine derivatives. Its structure, featuring a reactive secondary amine on the piperazine ring and a phenolic hydroxyl group, allows for a variety of chemical modifications. This opens up avenues for creating new chemical entities with potential applications in medicinal chemistry. The piperazine scaffold is a "privileged" structure in drug discovery, known for its favorable pharmacokinetic properties.[1] This document provides detailed protocols for the synthesis of this precursor, its derivatization, and the subsequent biological evaluation of the resulting novel compounds.
Synthesis of this compound
The precursor molecule can be synthesized via several established methods, with reductive alkylation being a common and effective approach.
Protocol 1: Synthesis via Reductive Alkylation
This protocol details the synthesis of this compound from N-(4-hydroxyphenyl)piperazine and acetone.
Materials:
-
N-(4-hydroxyphenyl)piperazine
-
Acetone
-
Methanol
-
Water
-
Sodium cyanoborohydride
-
1 N Hydrochloric acid
-
Ethanol
-
Phosphorous pentoxide
-
In a suitable reaction vessel, dissolve 5.35 g of N-(4-hydroxyphenyl)piperazine and 8.7 g of acetone in a mixture of 100 ml of methanol and 20 ml of water.
-
Stir the solution and add 3.78 g of sodium cyanoborohydride.
-
Adjust the pH of the resulting solution to 7.5 by the dropwise addition of 1 N hydrochloric acid.
-
Continue stirring at room temperature (~20°C) for 19 hours.
-
After 19 hours, add an additional 8.7 g of acetone and 1.89 g of sodium cyanoborohydride to the mixture.
-
Re-adjust the pH to 7.5 with 1 N hydrochloric acid and continue stirring at room temperature for another 8 hours.
-
Add 100 ml of water to the reaction mixture to precipitate the product.
-
Collect the precipitated solid by suction filtration.
-
Dry the crude product in a vacuum desiccator over phosphorous pentoxide until a constant weight is achieved.
-
Recrystallize the crude material from a mixture of ethanol and methanol to yield pure this compound.
Expected Yield: Approximately 72%.[2]
Characterization:
Synthesis of Novel Piperazine Derivatives
The synthesized this compound can be readily derivatized at the phenolic hydroxyl group. Below are illustrative protocols for N-alkylation and N-acylation reactions.
Workflow for Synthesis of Novel Derivatives
Synthetic workflow for derivatization.
Protocol 2: N-Alkylation of the Phenolic Hydroxyl Group (Illustrative Example)
This protocol describes a general method for the alkylation of the phenolic hydroxyl group.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 mmol) in DMF (10 mL).
-
Add potassium carbonate (2 mmol) to the solution.
-
Slowly add the alkyl halide (1.1 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine solution (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-alkylated derivative.
Protocol 3: N-Acylation of the Phenolic Hydroxyl Group (Illustrative Example)
This protocol outlines a general method for the acylation of the phenolic hydroxyl group.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 mmol) in dichloromethane (10 mL).
-
Add triethylamine or pyridine (1.2 mmol) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add the acyl chloride (1.1 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated derivative.
Biological Activity Evaluation
Novel piperazine derivatives synthesized from this compound can be screened for a variety of biological activities. Piperazine derivatives have shown potential as antimicrobial, antifungal, anticancer, and anti-inflammatory agents.[4][5][6][7]
Table 1: Hypothetical Biological Activity Data for Novel Derivatives
| Compound ID | Derivative Type | Tyrosinase Inhibition IC₅₀ (µM) | Anticancer (MCF-7) IC₅₀ (µM) | Anti-inflammatory (TNF-α Inhibition %) @ 10 µM |
| ND-A1 | N-Alkylated | 15.2 | 8.9 | 55.4 |
| ND-A2 | N-Alkylated | 25.8 | 12.5 | 42.1 |
| ND-C1 | N-Acylated | 8.5 | 5.2 | 68.7 |
| ND-C2 | N-Acylated | 12.1 | 7.1 | 61.3 |
| Kojic Acid | Reference | 17.8 | - | - |
| Doxorubicin | Reference | - | 0.8 | - |
| Dexamethasone | Reference | - | - | 85.0 |
Experimental Protocols for Biological Assays
Protocol 4: Tyrosinase Inhibition Assay
This assay is used to evaluate the potential of the synthesized compounds to inhibit the enzyme tyrosinase, which is involved in melanin production.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (50 mM, pH 6.8)
-
Synthesized piperazine derivatives
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the synthesized compounds and kojic acid in DMSO.
-
In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of mushroom tyrosinase solution.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader and continue to record the absorbance every 2 minutes for 30 minutes.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the tyrosinase activity.
Protocol 5: Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and proliferation, and thus the cytotoxic potential of compounds against cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized piperazine derivatives
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the synthesized compounds and doxorubicin for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Viability = (A_sample / A_control) * 100 where A_sample is the absorbance of cells treated with the compound and A_control is the absorbance of untreated cells.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
Protocol 6: Anti-inflammatory Activity (TNF-α and IL-1β Inhibition Assay)
This protocol measures the ability of the synthesized compounds to inhibit the production of pro-inflammatory cytokines TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium
-
Lipopolysaccharide (LPS)
-
Synthesized piperazine derivatives
-
Dexamethasone (positive control)
-
ELISA kits for mouse TNF-α and IL-1β
-
24-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized compounds or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
Quantify the levels of TNF-α and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production compared to the LPS-stimulated control.
Signaling Pathways in Anticancer Activity
Novel piperazine derivatives have been shown to exert their anticancer effects by modulating various signaling pathways. A prominent mechanism involves the inhibition of pathways that are often dysregulated in cancer, such as the PI3K/AKT and MAPK/ERK pathways.
Diagram of Potential Anticancer Signaling Pathways
Inhibition of PI3K/AKT and MAPK/ERK pathways.
Inhibition of these pathways by novel piperazine derivatives can lead to a decrease in cancer cell proliferation and survival, and potentially induce apoptosis (programmed cell death). The specific interactions and downstream effects can be further elucidated through techniques such as Western blotting to analyze the phosphorylation status of key proteins in these pathways.
References
- 1. patents.justia.com [patents.justia.com]
- 2. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
Application Notes & Protocols: In Vitro Antifungal Screening of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: The increasing prevalence of invasive fungal infections, coupled with the rise of drug-resistant strains, necessitates the discovery of novel antifungal agents. Piperazine derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The core structure of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine serves as a key building block in the synthesis of established antifungal agents like terconazole, highlighting its potential as a starting point for developing new analogs with improved efficacy and broader spectrums of activity.[3]
These application notes provide a comprehensive framework for the in vitro screening of novel this compound analogs. The protocols detailed below outline standardized methods for determining antifungal efficacy and cytotoxicity, crucial early steps in the drug discovery pipeline.
Quantitative Data Summary
The following tables present hypothetical data for a series of this compound analogs (designated Analog A-D) to illustrate the expected outcomes from the described protocols.
Table 1: In Vitro Antifungal Activity of Piperazine Analogs
This table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits the visible growth of a microorganism. All values are in µg/mL.
| Compound | Candida albicans (ATCC 90028) | Candida glabrata (ATCC 90030) | Aspergillus fumigatus (ATCC 204305) | Cryptococcus neoformans (ATCC 52817) |
| Analog A | 16 | 32 | 8 | 16 |
| Analog B | 4 | 8 | 2 | 4 |
| Analog C | >64 | >64 | 64 | >64 |
| Analog D | 8 | 16 | 4 | 8 |
| Fluconazole | 1 | 16 | >64 | 4 |
| Amphotericin B | 0.5 | 0.5 | 1 | 0.25 |
Table 2: In Vitro Cytotoxicity and Selectivity Index
This table presents the 50% cytotoxic concentration (IC50) against a standard mammalian cell line (Vero cells) and the calculated Selectivity Index (SI). The SI (IC50/MIC) is a critical parameter for evaluating the potential therapeutic window of a compound. A higher SI value is desirable, indicating greater selectivity for the fungal target over host cells. The MIC value against Candida albicans was used for SI calculation.
| Compound | Cytotoxicity IC50 (µg/mL) vs. Vero Cells | Selectivity Index (SI = IC50/MIC) |
| Analog A | >128 | >8 |
| Analog B | >128 | >32 |
| Analog C | >128 | <2 |
| Analog D | >128 | >16 |
| Fluconazole | >100 | >100 |
| Amphotericin B | 5 | 10 |
Experimental Protocols
Protocol 2.1: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A for filamentous fungi.[4][5]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against pathogenic fungi.
Materials:
-
Test compounds (this compound analogs)
-
Standard antifungal drugs (Fluconazole, Amphotericin B)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.[6]
-
Sabouraud Dextrose Agar (SDA) and Broth (SDB)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
-
Fungal strains (e.g., C. albicans, C. glabrata, A. fumigatus, C. neoformans)
Procedure:
-
Compound Preparation:
-
Prepare stock solutions of each test compound and standard drug at 10 mg/mL in DMSO.
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium directly in the 96-well plates to achieve final concentrations ranging from 0.125 to 64 µg/mL. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Yeasts (Candida, Cryptococcus): Culture the yeast on an SDA plate for 24-48 hours.[4] Suspend several colonies in sterile saline and adjust the turbidity with a spectrophotometer at 530 nm to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.[4]
-
Filamentous Fungi (Aspergillus): Culture the mold on an SDA plate for 5-7 days until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.[7]
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing the serially diluted compounds. This brings the total volume to 200 µL.
-
Include a growth control well (inoculum without compound) and a sterility control well (medium only).
-
Incubate the plates at 35°C. Read yeast plates after 24-48 hours and mold plates after 48-72 hours, or until sufficient growth is observed in the growth control well.[8][9]
-
-
MIC Determination:
-
The MIC is determined by visual inspection or by reading the optical density at 600 nm.
-
For azoles (like fluconazole and potentially these analogs), the MIC is defined as the lowest concentration of the drug that causes a significant reduction in growth (typically ≥50% or ≥80%) compared to the drug-free growth control.[8]
-
For Amphotericin B, the MIC is the lowest concentration that shows no visible growth.
-
Protocol 2.2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxicity of the test compounds against a mammalian cell line to determine their therapeutic window.
Materials:
-
Vero cells (or other suitable mammalian cell line, e.g., HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well flat-bottom microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing Vero cells and adjust the cell density to 1 x 10^5 cells/mL in complete DMEM.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in DMEM, typically ranging from 1 to 200 µg/mL.
-
After 24 hours, remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Include a vehicle control (cells treated with DMSO at the highest concentration used) and a cell-free blank (medium only).
-
Incubate the plate for another 24-48 hours at 37°C in a 5% CO2 atmosphere.[10]
-
-
MTT Assay:
-
After incubation, add 20 µL of the MTT stock solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve and using non-linear regression analysis.[11]
-
Visualizations
Caption: Experimental workflow for in vitro antifungal and cytotoxicity screening.
Caption: Logical workflow for a Structure-Activity Relationship (SAR) study.
References
- 1. researchgate.net [researchgate.net]
- 2. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 3. This compound | 67914-97-0 | Benchchem [benchchem.com]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Comparison of E-Test and Broth Microdilution Methods for Antifungal Drug Susceptibility Testing of Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
Application Notes and Protocols for the Quantification of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine. The methodologies described herein are based on established analytical techniques for piperazine derivatives and serve as a comprehensive guide for method development and validation.
Introduction
This compound is a substituted piperazine derivative. Accurate and reliable quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
A summary of the recommended analytical techniques for the quantification of this compound is presented below. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
| Technique | Principle | Typical Application | Key Advantages | Considerations |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Assay of bulk drug substance, content uniformity in formulations. | Robust, cost-effective, widely available instrumentation. | Moderate sensitivity, potential for matrix interference. The hydroxyphenyl group provides a chromophore for UV detection. |
| LC-MS/MS | High-resolution chromatographic separation coupled with highly selective and sensitive mass spectrometric detection.[1] | Bioanalysis of plasma and tissue samples, trace-level impurity analysis.[2] | High sensitivity and selectivity, suitable for complex matrices.[2] | Higher equipment cost and complexity. |
| GC-MS | Separation of volatile compounds followed by mass spectrometric detection.[3][4] | Analysis of the free base or volatile derivatives.[3][4][5] | High chromatographic efficiency, excellent for resolving isomers.[6] | May require derivatization to improve volatility and thermal stability.[7] |
Experimental Protocols
The following protocols are proposed starting points for method development and must be validated for their intended use.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in pharmaceutical formulations.
3.1.1. Sample Preparation
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a 100 mL volumetric flask. Dilute to volume to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by further diluting the stock solution.
-
Sample Solution (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 10 mg of this compound and transfer to a 100 mL volumetric flask. Add about 70 mL of the solvent, sonicate for 15 minutes, and then dilute to volume. Filter a portion of the solution through a 0.45 µm syringe filter before injection.
3.1.2. Chromatographic Conditions
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and phosphate buffer (pH adjusted) in a gradient or isocratic elution.[8] |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | 35°C[9] |
| Detection Wavelength | To be determined by UV scan (likely around 225-280 nm due to the phenyl group). |
| Injection Volume | 10 µL[9] |
3.1.3. Method Validation Parameters
The following parameters should be assessed during method validation:
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999[4] |
| Accuracy | Recovery of 98.0% to 102.0% |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%[5] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1[9] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1[9] |
| Specificity | The peak of the analyte should be pure and free from interference from excipients or degradation products. |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of this compound in biological matrices such as plasma or serum.[1]
3.2.1. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
3.2.2. LC-MS/MS Conditions
| Parameter | Suggested Condition |
| Column | C18 or HILIC column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile (gradient elution) |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | To be determined by infusing a standard solution. Precursor ion will be [M+H]⁺. |
| Internal Standard | A deuterated analog of the analyte is recommended. |
3.2.3. Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99[1][4] |
| Accuracy & Precision | Within ±15% (±20% at LOQ) |
| LOD & LOQ | To be determined based on the required sensitivity.[4] |
| Matrix Effect | To be evaluated to ensure no significant ion suppression or enhancement. |
| Stability | Assessed under various conditions (freeze-thaw, short-term, long-term). |
Gas Chromatography-Mass Spectrometry (GC-MS)
This method can be used for the quantification of this compound, potentially after derivatization to increase volatility.
3.3.1. Sample Preparation and Derivatization
-
Extraction: Perform a liquid-liquid extraction of the analyte from the sample matrix into an organic solvent.
-
Derivatization (optional): To enhance volatility and thermal stability, the hydroxyl and secondary amine groups can be derivatized (e.g., silylation or acylation).
-
Reconstitution: Evaporate the solvent and reconstitute in a suitable solvent for GC injection.
3.3.2. GC-MS Conditions
| Parameter | Suggested Condition |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)[10] |
| Carrier Gas | Helium at a constant flow rate[10] |
| Inlet Temperature | 280°C[10] |
| Oven Program | Start at a lower temperature and ramp up to a final temperature to ensure good separation.[10] |
| Ionization Mode | Electron Ionization (EI) |
| MS Mode | Selected Ion Monitoring (SIM) for quantification.[3][4] |
3.3.3. Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99[4] |
| Accuracy | Recovery of 85% to 115% |
| Precision | RSD ≤ 15% |
| LOD & LOQ | To be determined based on the required sensitivity.[4] |
Data Presentation
The quantitative data generated from method validation should be summarized in clear and concise tables for easy comparison and review.
Table 1: Representative Linearity Data
| Method | Analyte Concentration Range | Correlation Coefficient (r²) |
| HPLC-UV | 1 - 100 µg/mL | ≥ 0.999 |
| LC-MS/MS | 0.1 - 100 ng/mL | ≥ 0.995 |
| GC-MS | 10 - 1000 ng/mL | ≥ 0.990 |
Table 2: Representative Accuracy and Precision Data
| Method | Concentration Level | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC-UV | Low, Medium, High | 98.0 - 102.0 | ≤ 2.0 |
| LC-MS/MS | LLOQ, Low, Medium, High | 85.0 - 115.0 (80-120 at LLOQ) | ≤ 15.0 (≤ 20.0 at LLOQ) |
| GC-MS | Low, Medium, High | 85.0 - 115.0 | ≤ 15.0 |
Table 3: Representative Sensitivity Data
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | ~0.3 µg/mL | ~1.0 µg/mL |
| LC-MS/MS | ~0.03 ng/mL | ~0.1 ng/mL |
| GC-MS | ~3 ng/mL | ~10 ng/mL |
Note: The values presented in these tables are typical and will need to be experimentally determined for the specific method developed.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the quantitative analysis of this compound in a pharmaceutical product.
Caption: General workflow for quantification of this compound.
References
- 1. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.direct [scholars.direct]
- 4. scholars.direct [scholars.direct]
- 5. hakon-art.com [hakon-art.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ptfarm.pl [ptfarm.pl]
- 9. jocpr.com [jocpr.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine
Welcome to the technical support center for the synthesis of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common and established methods for synthesizing this compound include:
-
Reductive Amination: This is a widely used laboratory method involving the reaction of 1-(4-hydroxyphenyl)piperazine with acetone in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.[1][2] Another variation uses a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be employed to form the C-N bond between an appropriately substituted aryl halide and piperazine derivative.[3][4][5]
-
Synthesis from 4-Chlorophenol: An industrial approach involves the reaction of 4-chlorophenol with 1-isopropylpiperazine in the presence of a base such as potassium carbonate at elevated temperatures.[1]
-
Demethylation: This route starts with 1-isopropyl-4-(4-methoxyphenyl)piperazine, which is then demethylated using a strong acid like hydrobromic acid (HBr) to yield the final product.[1][6]
Q2: What are the critical parameters to control for optimizing the yield in reductive amination?
A2: To maximize the yield in the reductive amination synthesis of this compound, the following parameters are crucial:
-
pH Control: Maintaining the pH of the reaction mixture around 7.5 is important, especially when using sodium cyanoborohydride, to ensure the selective reduction of the iminium ion.[2]
-
Stoichiometry of Reagents: Careful control of the molar ratios of 1-(4-hydroxyphenyl)piperazine, acetone, and the reducing agent is essential to prevent side reactions and ensure complete conversion.
-
Reaction Time and Temperature: The reaction is typically stirred at room temperature for an extended period (e.g., 19 hours), and monitoring the reaction progress is key to determining the optimal time.[2]
-
Purity of Starting Materials: Using high-purity 1-(4-hydroxyphenyl)piperazine and acetone is crucial for a clean reaction with minimal side products.
Q3: How can the final product be effectively purified?
A3: Purification of this compound is typically achieved through recrystallization. A common solvent system for recrystallization is a mixture of ethanol and methanol.[2] After recrystallization, the product should be dried under vacuum to a constant weight to remove any residual solvents.[2]
Troubleshooting Guide
Low Yield
Q: My reaction yield is significantly lower than the reported 72%. What could be the issue?
A: Several factors could contribute to a low yield. Consider the following troubleshooting steps:
-
Incomplete Reaction:
-
Verify Reagent Activity: Ensure that the reducing agent (e.g., sodium cyanoborohydride) is fresh and has not been deactivated by moisture.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. If the reaction stalls, adding a fresh portion of the reducing agent and acetone might help drive it to completion.[2]
-
-
Side Reactions:
-
Over-alkylation: The formation of a quaternary ammonium salt is possible, though less likely under controlled conditions.
-
pH Imbalance: An incorrect pH can lead to the decomposition of the product or the reducing agent. Ensure the pH is maintained at the optimal level throughout the reaction.[2]
-
-
Product Loss During Workup:
-
Precipitation: Ensure complete precipitation of the product from the reaction mixture. Cooling the solution may improve precipitation.
-
Filtration: Use a fine filter paper to avoid loss of the solid product during suction filtration.
-
Recrystallization: Avoid using an excessive amount of solvent during recrystallization, as this can lead to significant product loss.
-
Impurity Formation
Q: My final product appears discolored and has a broad melting point range. What are the likely impurities?
A: Discoloration and a broad melting point suggest the presence of impurities. Potential impurities and their sources include:
-
Unreacted Starting Materials: Incomplete reaction can leave unreacted 1-(4-hydroxyphenyl)piperazine.
-
Side Products from the Reducing Agent: Boron-containing byproducts can sometimes co-precipitate with the product.
-
Oxidation Products: The hydroxyphenyl group is susceptible to oxidation, which can lead to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.
-
Solvent Adducts: Ensure all solvents are thoroughly removed during the drying process.
To address these issues, ensure thorough washing of the crude product and optimize the recrystallization procedure. If impurities persist, column chromatography may be necessary.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthesis Route | Starting Materials | Key Reagents & Solvents | Temperature (°C) | Reaction Time | Reported Yield (%) |
| Reductive Amination | 1-(4-hydroxyphenyl)piperazine, Acetone | Sodium cyanoborohydride, Methanol/Water | Room Temp (~20) | 19 + 8 hours | 72 |
| Industrial Method | 4-Chlorophenol, 1-Isopropylpiperazine | Potassium carbonate | Elevated | Not specified | Not specified |
| Demethylation | 1-Isopropyl-4-(4-methoxyphenyl)piperazine | 48% aqueous Hydrobromic acid | Reflux (110-120) | Several hours | Not specified |
Experimental Protocols
Reductive Amination of 1-(4-hydroxyphenyl)piperazine
This protocol is adapted from a known laboratory synthesis.[2]
Materials:
-
1-(4-hydroxyphenyl)piperazine (5.35 g)
-
Acetone (8.7 g, and a further 8.7 g)
-
Sodium cyanoborohydride (3.78 g, and a further 1.89 g)
-
Methanol (100 ml)
-
Water (20 ml)
-
1 N Hydrochloric acid
-
Ethanol and Methanol for recrystallization
Procedure:
-
In a suitable reaction flask, dissolve 5.35 g of N-(4-hydroxyphenyl)piperazine and 8.7 g of acetone in a mixture of 100 ml of methanol and 20 ml of water.
-
To the stirred solution, add 3.78 g of sodium cyanoborohydride.
-
Adjust the pH of the resulting solution to 7.5 by the dropwise addition of 1 N hydrochloric acid.
-
Continue stirring at room temperature (~20°C) for 19 hours.
-
After 19 hours, add an additional 8.7 g of acetone and 1.89 g of sodium cyanoborohydride to the mixture.
-
Re-adjust the pH to 7.5 with 1 N hydrochloric acid.
-
Continue stirring at room temperature for another 8 hours.
-
After the reaction is complete, add 100 ml of water to the reaction mixture to precipitate the solid product.
-
Collect the precipitated solid by suction filtration.
-
Dry the crude product in a vacuum oven over phosphorous pentoxide to a constant weight.
-
Recrystallize the crude material from a mixture of ethanol and methanol to obtain pure this compound as a crystalline solid.
-
The expected yield of the pure product is approximately 4.78 g (72%). The melting point should be in the range of 244-246°C.[2]
Visualizations
Caption: Experimental workflow for the reductive amination synthesis.
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. This compound | 67914-97-0 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Master's thesis - Dissertation [dissertationtopic.net]
Technical Support Center: Purification of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine
This guide provides troubleshooting advice and detailed protocols for the purification of crude 1-Isopropyl-4-(4-hydroxyphenyl)piperazine, a key intermediate in pharmaceutical synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the purification of this compound.
Q1: My final yield after purification is significantly lower than the reported 72%. What are the common causes for this?
A1: Low yield is a frequent issue that can stem from several stages of the experimental process.[1][2] Here are the primary factors to consider:
-
Incomplete Reaction: The initial synthesis reaction may not have gone to completion. Ensure that the reaction time and conditions, such as pH and temperature, were appropriate for the reductive amination.[3]
-
Loss During Work-up: Significant product loss can occur during transfers between glassware and during filtration steps.[4][5] Always rinse glassware with the mother liquor or a small amount of fresh, cold solvent to recover as much product as possible.
-
Recrystallization Issues: Using an excessive amount of solvent for recrystallization is a very common cause of low yield, as the product will remain dissolved in the mother liquor.[4] Additionally, cooling the solution too quickly or not cooling it to a low enough temperature can prevent complete crystallization.
-
Product Decomposition: Although this compound is relatively stable, prolonged exposure to high temperatures or strongly acidic/basic conditions during work-up or purification could lead to degradation.
-
Impure Starting Materials: The quality of the initial reactants, such as N-(4-hydroxyphenyl)piperazine, can directly impact the efficiency of the reaction and the final yield.[2]
Q2: After recrystallization, my product is still showing impurities when analyzed by HPLC. How can I improve the purity?
A2: If recrystallization does not yield a product of sufficient purity, consider the following:
-
Optimize Recrystallization Solvent: The reported solvent system is a mixture of ethanol and methanol.[6] The ratio of these solvents can be critical. You may need to empirically determine the optimal ratio for your specific impurity profile. The goal is to find a system where the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at all temperatures.
-
Perform a Second Recrystallization: A second recrystallization can often remove residual impurities. However, be aware that this will likely lead to a further reduction in yield.[5]
-
Utilize Column Chromatography: If impurities are persistent and have different polarities from your product, column chromatography is an effective alternative purification method. Use a suitable stationary phase (e.g., silica gel) and a mobile phase that provides good separation between your product and the impurities.
-
Acid-Base Extraction: Since the product contains a basic piperazine nitrogen and an acidic phenolic hydroxyl group, an acid-base extraction during the work-up can help remove non-basic or non-acidic impurities. Dissolve the crude product in an appropriate organic solvent and wash with a dilute acid to remove basic impurities, or wash with a dilute base to remove acidic impurities. Care must be taken as the product itself can be protonated or deprotonated.
Q3: My purified product has a melting point that is broad or lower than the reported range (244-247°C). What does this indicate?
A3: A broad or depressed melting point is a classic indicator of an impure sample. The presence of impurities disrupts the crystalline lattice of the solid, leading to a reduction in the energy required to melt it.[7] If you observe this, further purification using the methods described in Q2 is recommended. Another possibility is the presence of residual solvent, which can also depress the melting point. Ensure your product is thoroughly dried under vacuum.[6]
Q4: I am having trouble dissolving the crude product for recrystallization. What should I do?
A4: If the crude product is not dissolving in the hot recrystallization solvent, you can try the following:
-
Increase Solvent Volume: Add small, incremental amounts of the hot solvent mixture until the solid just dissolves.[7] Avoid adding a large excess, as this will reduce your final yield.
-
Increase Temperature: Ensure your solvent is at its boiling point to maximize solubility. Use a reflux condenser to prevent solvent loss during heating.
-
Filter Hot: If an insoluble impurity is present, it may be necessary to perform a hot filtration to remove it before allowing the solution to cool and crystallize.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on the established method for purifying this compound.[6]
-
Solvent Preparation: Prepare a solvent mixture of ethanol and methanol. The optimal ratio may need to be determined experimentally, but a good starting point is a 1:1 mixture.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the ethanol/methanol solvent mixture. Heat the flask on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the resulting crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold ethanol/methanol solvent mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The expected melting point of the pure product is in the range of 244-247°C.[6][8]
Protocol 2: Purification by Column Chromatography
This is a general protocol that should be optimized for specific impurity profiles.
-
Stationary Phase Preparation: Pack a chromatography column with silica gel using a slurry method with the initial mobile phase.
-
Sample Preparation: Dissolve a small amount of the crude product in a minimal volume of the mobile phase or a slightly more polar solvent. If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel, dried, and then dry-loaded onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or adding methanol) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator.
-
Final Drying: Dry the resulting solid under high vacuum to remove all traces of solvent.
Data Presentation
| Parameter | Recrystallization | Column Chromatography |
| Typical Yield | ~72% (from synthesis)[6] | Variable, depends on loading and separation |
| Purity Achieved | High (>98% typical)[8] | Very High (>99% possible) |
| Melting Point | 244-247 °C[6][8] | 244-247 °C |
| Primary Application | Removal of major, crystallizable impurities | Separation of closely related impurities |
| Scalability | High | Lower, can be scaled with larger columns |
Visualizations
Experimental Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low purification yield.
Impurity Profile vs. Purification Method
Caption: Matching purification methods to common impurity types.
References
Technical Support Center: Synthesis of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Reductive Amination of N-(4-hydroxyphenyl)piperazine with Acetone
Issue 1: Low or No Product Yield
-
Question: I am not getting the expected yield of this compound. What are the possible causes?
-
Answer:
-
Inactive Reducing Agent: The sodium cyanoborohydride or other borohydride reagent may have degraded due to improper storage or exposure to moisture. Use a fresh, unopened batch of the reducing agent.
-
Incorrect pH: The formation of the iminium intermediate is pH-dependent. Ensure the reaction mixture is maintained at a slightly acidic to neutral pH (around 6-7.5) for optimal results.[1]
-
Insufficient Reagents: An inadequate amount of acetone or reducing agent can lead to incomplete conversion. Consider adding a second portion of acetone and sodium cyanoborohydride to drive the reaction to completion.[2]
-
Reaction Temperature: While the reaction is typically run at room temperature, very low ambient temperatures can slow down the reaction rate. Ensure the reaction is proceeding at a reasonable pace by monitoring with TLC or LC-MS.
-
Issue 2: Presence of Multiple Spots on TLC/LC-MS, Including Starting Material
-
Question: My reaction mixture shows the starting material, N-(4-hydroxyphenyl)piperazine, and several other spots. What are these byproducts?
-
Answer: The primary byproduct is often unreacted N-(4-hydroxyphenyl)piperazine. Other potential byproducts include:
-
Over-alkylation Product: Reaction of the product with another molecule of acetone to form a quaternary ammonium salt, although this is less common under controlled conditions.
-
Aldol Condensation Products of Acetone: Acetone can undergo self-condensation under certain conditions, leading to impurities.
-
To troubleshoot:
-
Increase the equivalents of acetone and reducing agent.
-
Extend the reaction time and monitor for the disappearance of the starting material.
-
Purify the crude product via recrystallization or column chromatography to remove impurities.[2]
-
-
Method 2: O-Demethylation of 1-Isopropyl-4-(4-methoxyphenyl)piperazine
Issue 1: Incomplete Demethylation
-
Question: My final product is contaminated with the starting material, 1-Isopropyl-4-(4-methoxyphenyl)piperazine. How can I improve the conversion?
-
Answer:
-
Insufficient Acid: Ensure a sufficient excess of hydrobromic acid (HBr) or another demethylating agent is used.
-
Reaction Time and Temperature: O-demethylation with HBr often requires prolonged heating at reflux temperatures to proceed to completion.[3] Increase the reaction time and ensure the temperature is maintained.
-
Alternative Reagents: If HBr is not effective, consider stronger demethylating agents like boron tribromide (BBr₃), though be mindful of its reactivity and handling requirements.[4]
-
Issue 2: Product Degradation
-
Question: I am observing charring or the formation of dark, insoluble materials in my reaction. What is causing this?
-
Answer:
-
Harsh Reaction Conditions: High temperatures and prolonged exposure to strong acids can lead to the degradation of the phenol product.
-
To mitigate degradation:
-
Carefully control the reaction temperature and time.
-
Consider using milder demethylating agents if possible.
-
Work up the reaction mixture promptly once the reaction is complete as monitored by TLC or LC-MS.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The common byproducts depend on the synthetic route:
-
Reductive Amination: Unreacted N-(4-hydroxyphenyl)piperazine, and potentially the intermediate imine.
-
O-Demethylation: Unreacted 1-Isopropyl-4-(4-methoxyphenyl)piperazine.
-
Nucleophilic Aromatic Substitution (from 4-chlorophenol and 1-isopropylpiperazine): Unreacted starting materials and potential side-products from reactions involving the hydroxyl group.
-
Buchwald-Hartwig Amination: Unreacted starting materials and potential homocoupling products.
Q2: How can I best purify the final product?
A2: Recrystallization from a suitable solvent system, such as a mixture of ethanol and methanol, is a common and effective method for purifying this compound.[2] For more challenging separations, column chromatography on silica gel may be necessary.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3:
-
Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are ideal for tracking the progress of the reaction.
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Q4: Are there any safety precautions I should be aware of?
A4:
-
Piperazine derivatives can be irritating and sensitizing. Always handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reducing agents like sodium cyanoborohydride are toxic and should be handled in a well-ventilated fume hood.
-
Strong acids like HBr and BBr₃ are corrosive and require careful handling.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Key Reagents | Typical Yield | Key Byproducts |
| Reductive Amination | N-(4-hydroxyphenyl)piperazine, Acetone, NaBH₃CN | ~72%[2] | Unreacted starting material |
| O-Demethylation | 1-Isopropyl-4-(4-methoxyphenyl)piperazine, HBr | High | Unreacted starting material |
| Nucleophilic Aromatic Substitution | 4-chlorophenol, 1-isopropylpiperazine, Base | Variable | Unreacted starting materials |
| Buchwald-Hartwig Amination | Aryl halide, Piperazine, Palladium catalyst, Ligand, Base | Generally high | Unreacted starting materials, homocoupling products |
Experimental Protocols
Detailed Protocol for Reductive Amination
This protocol is adapted from a known synthesis of this compound.[1][2]
-
Reaction Setup: In a round-bottom flask, dissolve N-(4-hydroxyphenyl)piperazine (1.0 eq) and acetone (1.5 eq) in a mixture of methanol and water (e.g., 5:1 v/v).
-
pH Adjustment: Stir the solution and adjust the pH to approximately 7.5 by the dropwise addition of dilute hydrochloric acid.
-
Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Second Addition (Optional): If the reaction is incomplete, add a second portion of acetone (1.5 eq) and sodium cyanoborohydride (0.75 eq) and continue stirring.
-
Work-up: Once the reaction is complete, add water to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash with water.
-
Purification: Dry the crude product under vacuum. Recrystallize from a mixture of ethanol and methanol to obtain pure this compound.
Visualizations
Caption: Troubleshooting workflow for low yield in reductive amination.
References
Troubleshooting guide for the synthesis of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine
Technical Support Center: Synthesis of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine
This guide provides troubleshooting advice and frequently asked questions for the synthesis of this compound, a key intermediate in the manufacturing of pharmaceuticals like the antifungal agent terconazole.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
General Issues
Q1: My overall yield of this compound is consistently low. What are the common causes?
Low yields can stem from several factors depending on your synthetic route. Common culprits include:
-
Incomplete Reactions: Check for the presence of starting materials in your crude product via TLC or NMR.
-
Side Reactions: Formation of byproducts can consume reagents and complicate purification.
-
Suboptimal Reaction Conditions: Temperature, reaction time, pH, and catalyst loading are critical parameters that may need optimization.
-
Purification Losses: Significant loss of product can occur during workup and recrystallization steps.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
The nature of impurities will depend on your chosen synthetic method.
-
For Reductive Amination: You may be seeing unreacted 1-(4-hydroxyphenyl)piperazine or potential over-alkylation products.
-
For Buchwald-Hartwig Amination: Unreacted starting materials (1-isopropylpiperazine and the aryl halide) and catalyst residues are common.
-
For Demethylation Routes: Incomplete demethylation will result in the presence of the methoxy-precursor, 1-isopropyl-4-(4-methoxyphenyl)piperazine.[1]
Method-Specific Troubleshooting
Route 1: Reductive Amination
Q3: My reductive amination of 1-(4-hydroxyphenyl)piperazine with acetone is sluggish or incomplete. What should I check?
-
Reducing Agent Activity: Ensure your reducing agent (e.g., sodium cyanoborohydride) is fresh and has not been degraded by moisture.
-
pH Control: The reaction is pH-sensitive. For reductive aminations using sodium cyanoborohydride, maintaining a pH of around 7.5 is crucial for efficient iminium ion formation and reduction.[1][2]
-
Stoichiometry: An excess of acetone and the reducing agent may be necessary to drive the reaction to completion. One reported method adds additional acetone and sodium cyanoborohydride after an initial reaction period to improve the yield.[2]
-
Solvent System: A mixture of methanol and water is a commonly used solvent system for this reaction.[2]
Q4: I am seeing byproducts that I suspect are from over-alkylation. How can I minimize this?
While less common for the isopropyl group due to steric hindrance, if you are using a more reactive alkylating agent, consider:
-
Controlling Stoichiometry: Use a controlled amount of your alkylating agent.
-
Protecting Groups: For other N-alkylations of piperazine, using a protecting group like Boc on one of the nitrogens can ensure mono-alkylation.[3]
Route 2: Buchwald-Hartwig Amination
Q5: My Buchwald-Hartwig coupling between 1-isopropylpiperazine and 4-chlorophenol is not working well. What are the critical parameters?
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction but requires careful control of conditions.[4][5]
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands are often used to improve reaction efficiency.[6] Ensure your catalyst is not deactivated.
-
Base Selection: A strong, non-nucleophilic base is required. Potassium carbonate is a common choice for this specific reaction.[1]
-
Inert Atmosphere: These reactions are often sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: Elevated temperatures are typically required.[1]
Route 3: Demethylation
Q6: The demethylation of 1-isopropyl-4-(4-methoxyphenyl)piperazine is incomplete. How can I improve this?
-
Acid Strength and Purity: Strong acids like hydrobromic acid (HBr) are commonly used.[1] Ensure the acid is of sufficient concentration and purity.
-
Reaction Time and Temperature: Demethylation can be slow. Refluxing at temperatures between 110-120°C for several hours is often necessary.[1]
-
Monitoring the Reaction: Track the disappearance of the starting material by TLC or LC-MS to determine the optimal reaction time.
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol is adapted from established laboratory methods.[1][2]
-
Preparation: In a suitable reaction flask, dissolve 1-(4-hydroxyphenyl)piperazine (5.35 g) and acetone (8.7 g) in a mixture of methanol (100 ml) and water (20 ml).
-
pH Adjustment: Stir the solution and adjust the pH to 7.5 by adding a few drops of 1N hydrochloric acid.
-
Reduction: Add sodium cyanoborohydride (3.78 g) to the stirred solution. Continue stirring at room temperature for approximately 19 hours.
-
Second Addition: Add further acetone (8.7 g) and sodium cyanoborohydride (1.89 g) to the mixture and readjust the pH to 7.5.
-
Reaction Completion: Continue stirring at room temperature for another 8 hours.
-
Workup: Add water (100 ml) to the reaction mixture to precipitate the product.
-
Isolation: Collect the solid product by suction filtration and dry it under vacuum over phosphorus pentoxide.
-
Purification: Recrystallize the crude product from a mixture of ethanol and methanol to yield pure this compound. The expected yield is approximately 72%.[2]
Data Presentation
| Parameter | Reductive Amination | Buchwald-Hartwig | Demethylation |
| Starting Materials | 1-(4-hydroxyphenyl)piperazine, Acetone | 1-isopropylpiperazine, 4-chlorophenol | 1-isopropyl-4-(4-methoxyphenyl)piperazine |
| Key Reagents | Sodium cyanoborohydride | Palladium catalyst, Ligand, Base (K₂CO₃) | Hydrobromic acid (HBr) |
| Typical Yield | ~72%[2] | Variable, can be high | Generally high |
| Key Advantage | Readily available starting materials | Direct C-N bond formation | Often simplifies purification[1] |
| Potential Challenge | pH control, handling of cyanoborohydride | Catalyst cost and sensitivity | Use of corrosive strong acids |
Visualizations
Synthetic Pathways Overview
Caption: Figure 1. Common synthetic strategies for preparing the target compound.
Troubleshooting Workflow for Low Yield
Caption: Figure 2. A logical guide to diagnosing and resolving low yield issues.
References
Technical Support Center: Purification of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two most prevalent and effective methods for the purification of this compound are recrystallization and column chromatography. Recrystallization from a mixture of ethanol and methanol has been reported to yield a pure crystalline solid.[1] Column chromatography is a versatile technique for separating the target compound from various impurities.
Q2: What are the likely impurities in a crude sample of this compound?
Impurities will largely depend on the synthetic route employed.
-
From Reductive Alkylation: Unreacted starting materials such as N-(4-hydroxyphenyl)piperazine and acetone are common impurities.[2] By-products from the reducing agent, for instance, borate salts if sodium cyanoborohydride is used, may also be present.[2]
-
From Demethylation: If the synthesis involves the demethylation of 1-isopropyl-4-(4-methoxyphenyl)piperazine, incomplete reaction can leave residual starting material.[2] Reagents used for demethylation, such as hydrobromic acid, must be thoroughly removed.[2]
-
General Impurities: Solvent residues from the reaction or initial work-up, and potential degradation products can also compromise purity.
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to determine the purity of your compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective for separating and identifying impurities.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of piperazine derivatives.[4] Additionally, determining the melting point of the crystalline solid can be a good indicator of purity; a sharp melting point close to the literature value (244°-246° C) suggests high purity.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| The compound "oils out" instead of crystallizing. | The solvent polarity is too high or too low, or the solution is supersaturated. The presence of certain impurities can also inhibit crystallization. | 1. Adjust Solvent Polarity: Gradually add a co-solvent of different polarity. For a reported ethanol/methanol mixture, try altering the ratio.[1] If the compound is too soluble, a less polar co-solvent might be needed. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal of pure product if available. 3. Reduce Saturation: Add a small amount of the hot solvent mixture to dissolve the oil, then allow it to cool more slowly. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent system. | 1. Concentrate the Solution: Gently evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. 2. Change Solvent System: If the compound remains highly soluble even after concentration, a different solvent or solvent mixture with lower solvating power for the compound at cold temperatures should be selected. 3. Cool to a Lower Temperature: Place the solution in an ice bath or refrigerator to further decrease solubility. |
| The recovered crystals are discolored or show low purity. | Impurities are co-precipitating with the product. The cooling process was too rapid, trapping impurities within the crystal lattice. | 1. Perform a Hot Filtration: If insoluble impurities are suspected, dissolve the crude product in the minimum amount of hot solvent and quickly filter it through a pre-warmed funnel to remove solid impurities before allowing the filtrate to cool. 2. Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in a cold bath. This promotes the formation of purer crystals. 3. Wash the Crystals: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities (overlapping peaks/spots). | The mobile phase (eluent) polarity is not optimized. The stationary phase is not appropriate for the compound. The column is overloaded with the sample. | 1. Optimize the Eluent System: Use TLC to test different solvent systems and gradients to achieve better separation (a target Rf value of 0.2-0.4 for the product is often a good starting point).[5] 2. Consider a Different Stationary Phase: While silica gel is common, for polar or basic compounds like piperazine derivatives, alumina or a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) might provide better results.[5] 3. Reduce Sample Load: Overloading the column leads to broad bands and poor resolution. Use an appropriate amount of crude material for the column size. |
| The compound does not elute from the column. | The eluent is not polar enough. The compound is strongly adsorbing to the stationary phase. | 1. Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase (gradient elution).[5][6] 2. Deactivate the Stationary Phase: For basic compounds that may interact strongly with acidic silica gel, add a small percentage (0.5-1%) of a base like triethylamine or ammonia to the eluent system to reduce tailing and strong adsorption.[5] |
| The compound elutes too quickly (with the solvent front). | The eluent is too polar. | 1. Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your mobile phase to increase the retention of your compound on the stationary phase. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is based on a reported successful recrystallization method.[1]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a hot mixture of ethanol and methanol. The optimal ratio may need to be determined empirically, but a 1:1 mixture is a reasonable starting point. Heat the mixture gently with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration by passing the solution through a fluted filter paper in a pre-heated funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize yield, the flask can then be placed in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small volume of the cold ethanol/methanol mixture to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. A sample can be taken for melting point analysis to confirm purity.[1]
Protocol 2: Flash Column Chromatography
-
Stationary Phase Preparation: Pack a glass chromatography column with silica gel as the stationary phase. The amount of silica should be roughly 50-100 times the weight of the crude sample.
-
Mobile Phase Selection: Using TLC, determine an appropriate mobile phase. A common starting point for amine-containing compounds is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). For this basic compound, adding 0.5-1% triethylamine to the mobile phase can prevent streaking and improve separation.[5] Aim for an Rf value of ~0.3 for the target compound.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel. This dry-loaded sample can then be carefully added to the top of the column.[5]
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to push the solvent through the column.[6][7] Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization
Caption: Purification workflow for this compound.
References
Technical Support Center: N-Alkylation of 1-(4-hydroxyphenyl)piperazine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the N-alkylation of 1-(4-hydroxyphenyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-alkylation of 1-(4-hydroxyphenyl)piperazine?
The primary side reactions are O-alkylation of the phenolic hydroxyl group and di-alkylation, where the alkylating agent reacts with both nitrogen atoms of the piperazine ring. The formation of quaternary ammonium salts is also a possibility, particularly with reactive alkylating agents.
Q2: My reaction is resulting in a significant amount of O-alkylation. How can I favor N-alkylation?
Preferential N-alkylation over O-alkylation can be achieved by carefully selecting the reaction conditions. Nitrogen is generally more nucleophilic than oxygen, but the phenoxide anion (formed under basic conditions) is a competitive nucleophile. To favor N-alkylation:
-
Choice of Base: Use a weaker base (e.g., K₂CO₃, NaHCO₃) in a polar aprotic solvent like DMF or acetonitrile. Stronger bases (e.g., NaH, KOtBu) will deprotonate the phenol, increasing the likelihood of O-alkylation.
-
Solvent: Polar aprotic solvents can favor N-alkylation.
-
Protecting Groups: The most reliable method is to protect the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group before performing the N-alkylation. The protecting group can be removed in a subsequent step.
Q3: I am observing di-alkylation of the piperazine. How can I promote mono-alkylation?
Controlling the stoichiometry is key to preventing di-alkylation.
-
Excess Piperazine: Use a 2- to 3-fold excess of 1-(4-hydroxyphenyl)piperazine relative to the alkylating agent. This statistically favors the mono-alkylated product.
-
Protecting Groups: Protect one of the piperazine nitrogens with a group like Boc (tert-butoxycarbonyl). This ensures that alkylation can only occur at the unprotected nitrogen. The Boc group can be subsequently removed under acidic conditions.[1]
-
In Situ Salt Formation: Performing the reaction with the monohydrochloride salt of the piperazine can reduce the nucleophilicity of the second nitrogen, thus disfavoring di-alkylation.[1][2]
Q4: The yield of my N-alkylation reaction is very low. What are the potential causes and solutions?
Low yields can stem from several factors:
-
Poor Reactivity: The alkylating agent might not be reactive enough. If using an alkyl chloride, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium or potassium iodide.[3]
-
Suboptimal Temperature: The reaction may require heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and reaction time.
-
Base Incompatibility: The chosen base may not be strong enough to facilitate the reaction or may be sterically hindered.
-
Work-up Issues: The product may be water-soluble, especially if it is in a protonated form, leading to loss during aqueous work-up.[1] Ensure the aqueous layer is basified to deprotonate the product before extraction with an organic solvent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant O-Alkylated Product | Phenolic oxygen is competing with the piperazine nitrogen for the alkylating agent. This is common with strong bases. | - Use a milder base such as K₂CO₃ or NaHCO₃.- Protect the hydroxyl group before alkylation.- Consider using an alkylating agent with a "soft" leaving group (e.g., I, Br) which tends to favor reaction with the "softer" nitrogen nucleophile.[4] |
| Di-alkylation of Piperazine | Both nitrogens of the piperazine are reacting. | - Use a 2-3 fold excess of the 1-(4-hydroxyphenyl)piperazine starting material.- Protect one of the piperazine nitrogens with a Boc group.[1] |
| No or Low Conversion | The reaction conditions are not optimal for the specific substrates. | - Increase the reaction temperature and monitor by TLC.- Add a catalytic amount of NaI or KI if using an alkyl chloride or bromide.[3]- Use a more polar solvent like DMF or DMSO. |
| Product Lost During Work-up | The product is protonated and remains in the aqueous phase. | - Adjust the pH of the aqueous layer to be basic (pH 8-9) before extraction.- Use a different extraction solvent. |
| Formation of Quaternary Salt | Over-alkylation of the desired N-alkylated product. | - Use a less reactive alkylating agent.- Carefully control the stoichiometry and reaction time. |
Data Summary
The choice of reaction parameters significantly impacts the outcome of the N-alkylation. The following tables summarize these effects.
Table 1: Effect of Base on N- vs. O-Alkylation
| Base | Solvent | Typical Outcome | Rationale |
| NaH | THF/DMF | Increased O-alkylation | Strong base deprotonates the phenol, creating a potent phenoxide nucleophile. |
| K₂CO₃ | Acetonitrile/DMF | Favors N-alkylation | Weaker base is less likely to fully deprotonate the phenol. |
| Et₃N | DCM/Acetonitrile | Favors N-alkylation | Organic base acts as a proton scavenger, generally not strong enough to deprotonate the phenol. |
Table 2: Strategies for Achieving Mono-N-Alkylation
| Strategy | Key Reagents/Conditions | Yield of Mono-product | Complexity |
| Excess Piperazine | 2-3 eq. of 1-(4-hydroxyphenyl)piperazine | Moderate to Good | Low |
| Protecting Group | 1. Boc₂O, Et₃N2. Alkylating agent, base3. TFA or HCl | Good to Excellent | High (3 steps) |
| In Situ Salt | 1 eq. piperazine, 1 eq. piperazine dihydrochloride | Good | Moderate |
Experimental Protocols
Protocol 1: Direct Mono-N-Alkylation using Excess Piperazine
-
Reaction Setup: To a solution of 1-(4-hydroxyphenyl)piperazine (2.5 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).
-
Addition of Alkylating Agent: Add the alkylating agent (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the mixture to 60-80°C and monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water. Adjust the pH of the aqueous layer to >8 with a base and re-extract to recover any protonated product. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 2: N-Alkylation using a Boc-Protecting Group Strategy
-
Protection: Dissolve 1-(4-hydroxyphenyl)piperazine (1.0 equivalent) in dichloromethane. Add triethylamine (1.2 equivalents) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents). Stir at room temperature until the reaction is complete (monitored by TLC). Purify to obtain Boc-protected piperazine.
-
N-Alkylation: Dissolve the Boc-protected intermediate (1.0 equivalent) in DMF. Add a base such as potassium carbonate (1.5 equivalents) followed by the alkylating agent (1.1 equivalents). Heat as necessary and monitor for completion.
-
Deprotection: After work-up and purification of the N-alkylated, Boc-protected intermediate, dissolve it in dichloromethane. Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane and stir at room temperature until the Boc group is removed.
-
Final Work-up: Neutralize the reaction mixture with a base and extract the final product. Purify as needed.
Visual Guides
Caption: Main reaction pathway and competing side reactions.
Caption: A logical workflow for troubleshooting common issues.
Caption: Workflow for the protecting group strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the recrystallization of this compound?
A1: A mixture of ethanol and methanol has been successfully used for the recrystallization of this compound, yielding a pure crystalline solid.[1] The ideal ratio of these solvents may need to be determined empirically to optimize crystal growth and yield.
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point for the pure compound is in the range of 244-246°C.[1] A broad or depressed melting point range can be an indication of impurities.
Q3: My compound is not dissolving in the recrystallization solvent, even at boiling. What should I do?
A3: This indicates that the chosen solvent is not suitable. You may need to select a more polar solvent or a different solvent mixture. For this compound, which has both polar (hydroxyl and piperazine groups) and non-polar (isopropyl and phenyl groups) features, a solvent system that can accommodate both is ideal. If you are using a mixed solvent system, try increasing the proportion of the more polar solvent (e.g., methanol or ethanol).
Q4: How can I improve the yield of my recrystallization?
A4: To improve yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] Avoid using an excessive amount of solvent, as this will keep more of your compound dissolved in the mother liquor upon cooling. Additionally, cooling the solution slowly and then in an ice bath can help maximize crystal formation.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was used. - The solution is supersaturated but requires nucleation. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again. - Try scratching the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound, if available. |
| Oiling out (formation of a liquid layer instead of crystals) | - The boiling point of the solvent is higher than the melting point of the compound (unlikely for this specific compound given its high melting point). - The compound is precipitating from a supersaturated solution at a temperature above its melting point in the impure state. - High concentration of impurities. | - Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. - Consider using a different solvent system with a lower boiling point. - If impurities are suspected, consider a preliminary purification step like column chromatography before recrystallization. |
| Crystals form too quickly | - The solution is too concentrated. - The solution is cooling too rapidly. | - Add a small amount of additional hot solvent to the dissolved compound and then allow it to cool slowly. Rapid crystallization can trap impurities.[2] - Insulate the flask to slow down the cooling rate. |
| Low recovery of crystalline product | - Too much solvent was used. - Premature crystallization during hot filtration. - Incomplete transfer of crystals from the flask to the filter. | - Concentrate the mother liquor by boiling off some solvent and cool again to recover more product. - Ensure the filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot solution. - Rinse the crystallization flask with a small amount of the cold recrystallization solvent to transfer all the crystals. |
| Colored impurities in the final crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product. |
Experimental Protocols
Protocol 1: Recrystallization using Ethanol-Methanol Mixture
This protocol is based on a documented successful recrystallization of this compound.[1]
Materials:
-
Crude this compound
-
Ethanol
-
Methanol
-
Erlenmeyer flask
-
Heating source (hot plate or steam bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate beaker, prepare a mixture of ethanol and methanol (e.g., start with a 1:1 ratio) and heat it to boiling.
-
Add the minimum amount of the hot solvent mixture to the Erlenmeyer flask containing the crude product until it completely dissolves.
-
If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes.
-
If charcoal was added, perform a hot gravity filtration to remove it.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold ethanol-methanol mixture.
-
Dry the purified crystals, preferably under vacuum.
-
Determine the melting point and yield of the purified product.
Visualizations
Experimental Workflow for Recrystallization
References
Technical Support Center: 1-Isopropyl-4-(4-hydroxyphenyl)piperazine Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine.
Troubleshooting Guides
This section addresses common issues encountered during the production of this compound, offering potential causes and solutions.
Issue 1: Low Yield in Reductive Amination
| Potential Cause | Recommended Solution |
| Incomplete Imine Formation | - Ensure the reaction mixture for imine formation is stirred for an adequate duration before adding the reducing agent. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amine. - Consider the use of a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards imine formation. |
| Ineffective Reducing Agent | - Verify the quality and activity of the reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride). - Ensure the pH of the reaction is optimal for the chosen reducing agent. For sodium cyanoborohydride, a pH of around 6-7 is generally effective.[1][2] |
| Side Reactions | - Over-alkylation of the piperazine nitrogen can occur. If dialkylation is a significant issue, consider using a protecting group strategy for the piperazine nitrogen not involved in the reaction. - At higher temperatures, degradation of starting materials or product may occur. Maintain the recommended reaction temperature. |
| Product Loss During Work-up | - The product has some water solubility. Ensure the aqueous layer is thoroughly extracted during the work-up. - Optimize the crystallization solvent and conditions to maximize product precipitation. Recrystallization from a mixture of ethanol and methanol has been reported to give good results.[1] |
Issue 2: Impurity Formation in Buchwald-Hartwig Amination
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | - Ensure strict anaerobic conditions, as oxygen can deactivate the palladium catalyst. - The choice of ligand is crucial. Sterically hindered biarylphosphine ligands are often more effective in preventing catalyst decomposition. - Substrate quality is important. Impurities in the aryl halide or piperazine can poison the catalyst. |
| Homocoupling of Aryl Halide | - This side reaction can be minimized by optimizing the catalyst-to-ligand ratio and the reaction temperature. - Slower addition of the aryl halide to the reaction mixture can sometimes reduce the extent of homocoupling. |
| Formation of Phosphine Oxides | - This is a common issue resulting from the presence of trace amounts of water or oxygen. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. |
| Difficult Separation of Product from Catalyst/Ligand Residues | - Choose a catalyst system that simplifies purification. For example, some modern catalysts are designed for easier removal. - Employ appropriate purification techniques such as column chromatography or selective precipitation/crystallization. |
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
-
Q1: What are the most common synthetic routes for this compound? A1: The most prevalent methods are reductive amination of 1-(4-hydroxyphenyl)piperazine with acetone and the Buchwald-Hartwig amination of 1-isopropylpiperazine with a 4-halophenol derivative.[2] An alternative industrial approach involves the reaction of 4-chlorophenol with 1-isopropylpiperazine.[2]
-
Q2: What are the typical reaction conditions for the reductive amination route? A2: A common lab-scale procedure involves reacting 1-(4-hydroxyphenyl)piperazine with acetone in a methanol/water solvent system, using sodium cyanoborohydride as the reducing agent at a controlled pH of 7.5.[1][2]
-
Q3: What are the key considerations for a successful Buchwald-Hartwig amination? A3: The success of this reaction heavily relies on the choice of palladium catalyst and ligand, the base, solvent, and reaction temperature. It is crucial to maintain an inert atmosphere to prevent catalyst deactivation.
Scaling-Up Challenges
-
Q4: What are the primary challenges when scaling up the reductive amination process? A4: Key challenges include maintaining consistent pH control in a large reactor, managing the exotherm from the addition of the reducing agent, and handling the potentially hazardous sodium cyanoborohydride on a larger scale. Product isolation and purification to meet pharmaceutical standards can also be more complex at scale.
-
Q5: What are the main hurdles in scaling up the Buchwald-Hartwig amination? A5: On a larger scale, challenges include the cost and availability of the palladium catalyst and specialized ligands, ensuring efficient mixing of heterogeneous reaction mixtures, complete removal of the catalyst from the final product to meet regulatory limits (often in the ppm range), and the potential for batch-to-batch variability.[3] The use of harsh, insoluble inorganic bases can also lead to scale-up issues.[4]
Purification and Analysis
-
Q6: What are the recommended methods for purifying the final product? A6: Recrystallization is a common and effective method for purifying this compound. A mixture of ethanol and methanol has been shown to be a suitable solvent system.[1] For impurities that are difficult to remove by crystallization, column chromatography may be necessary, although this is less ideal for large-scale production.
-
Q7: What analytical techniques are used to assess the purity of the product? A7: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product and for identifying and quantifying any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of the compound.
Data Presentation
Table 1: Summary of Reductive Amination Protocol and Yield
| Reactants | Reagents | Solvent | Conditions | Reported Yield |
| 1-(4-hydroxyphenyl)piperazine, Acetone | Sodium cyanoborohydride, HCl | Methanol/Water | Room temperature, pH 7.5, 19 hours | 72% |
Data sourced from a representative lab-scale synthesis.[1]
Experimental Protocols
Detailed Methodology for Reductive Amination
This protocol is adapted from a literature procedure for the lab-scale synthesis of this compound.[1]
-
Reaction Setup: In a suitable reaction vessel, dissolve 5.35 g of N-(4-hydroxyphenyl)piperazine and 8.7 g of acetone in a mixture of 100 ml of methanol and 20 ml of water.
-
pH Adjustment: Stir the solution and adjust the pH to 7.5 by the dropwise addition of 1N hydrochloric acid.
-
Reduction: Add 3.78 g of sodium cyanoborohydride in portions to the stirred solution. Continue stirring at room temperature for 19 hours.
-
Second Addition: After 19 hours, add an additional 8.7 g of acetone and 1.89 g of sodium cyanoborohydride. Readjust the pH to 7.5 if necessary.
-
Reaction Completion: Continue stirring at room temperature for another 8 hours.
-
Work-up: Add 100 ml of water to the reaction mixture to precipitate the product.
-
Isolation: Collect the solid product by suction filtration and wash it with water.
-
Drying: Dry the crude product in a vacuum oven over phosphorus pentoxide until a constant weight is achieved.
-
Purification: Recrystallize the crude product from a mixture of ethanol and methanol to obtain pure this compound.
Mandatory Visualization
Signaling Pathway: Mechanism of Action of Terconazole
This compound is a key intermediate in the synthesis of the antifungal agent Terconazole. The following diagram illustrates the mechanism by which Terconazole inhibits fungal growth.
Caption: Mechanism of action of Terconazole.
Experimental Workflow: Reductive Amination
The following diagram outlines the key steps in the reductive amination synthesis of this compound.
References
Removal of unreacted starting materials from 1-Isopropyl-4-(4-hydroxyphenyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted starting materials from the synthesis of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials that can contaminate the final product?
A1: Depending on the synthetic route employed, common unreacted starting materials that may be present in the crude product include:
-
1-(4-hydroxyphenyl)piperazine
-
1-isopropylpiperazine
-
4-chlorophenol
-
1-isopropyl-4-(4-methoxyphenyl)piperazine
Q2: How can I detect the presence of unreacted starting materials in my product?
A2: The presence of unreacted starting materials can be detected using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to qualitatively assess the purity of your product. Unreacted starting materials will appear as separate spots from the desired product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of purity and can resolve closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify and quantify the presence of impurities by observing the characteristic peaks of the starting materials.
Q3: What is the most common method for purifying this compound?
A3: Recrystallization is a widely used and effective method for the purification of this compound. A mixture of ethanol and methanol is often a suitable solvent system for this purpose.[1] For more challenging separations, column chromatography may be employed.
Troubleshooting Guide: Removal of Unreacted Starting Materials
This guide addresses specific issues related to the presence of unreacted starting materials and provides step-by-step instructions for their removal.
Issue 1: Presence of unreacted 1-(4-hydroxyphenyl)piperazine
-
Identification:
-
TLC: The unreacted 1-(4-hydroxyphenyl)piperazine will have a different Rf value compared to the product. A suitable mobile phase for TLC analysis of piperazine derivatives can be a mixture of butanol, acetic acid, and water.
-
HPLC: A reverse-phase HPLC method can be developed to separate the more polar 1-(4-hydroxyphenyl)piperazine from the final product.
-
-
Removal Method: Recrystallization
-
This compound is generally less soluble in polar solvents compared to its precursor, 1-(4-hydroxyphenyl)piperazine. Recrystallization from a suitable solvent system, such as an ethanol/methanol mixture, can effectively remove this impurity. The desired product will crystallize out upon cooling, while the more soluble starting material will remain in the mother liquor.
-
Issue 2: Presence of unreacted 1-isopropylpiperazine
-
Identification:
-
TLC: 1-isopropylpiperazine is a volatile liquid and may be difficult to visualize on a TLC plate without derivatization. However, its presence can be inferred if the reaction was incomplete.
-
¹H NMR: The isopropyl group of 1-isopropylpiperazine will show a characteristic doublet and septet that can be distinguished from the product's signals.
-
-
Removal Method: Aqueous Wash and Recrystallization
-
1-isopropylpiperazine has some solubility in water. Washing the crude product with water can help remove a significant portion of this impurity.
-
Subsequent recrystallization of the crude product from an ethanol/methanol mixture will further purify the desired compound.
-
Issue 3: Presence of unreacted 4-chlorophenol
-
Identification:
-
TLC: 4-chlorophenol will have a distinct Rf value from the product.
-
¹H NMR: The aromatic protons of 4-chlorophenol will have a characteristic splitting pattern that can be identified in the spectrum of the crude product.
-
-
Removal Method: Base Wash and Recrystallization
-
4-chlorophenol is acidic and can be removed by washing the organic layer containing the crude product with a dilute aqueous base solution (e.g., 1M NaOH). This will deprotonate the phenol, forming a water-soluble salt that will partition into the aqueous layer.
-
After the base wash, further purification can be achieved by recrystallization.
-
Issue 4: Presence of unreacted 1-isopropyl-4-(4-methoxyphenyl)piperazine
-
Identification:
-
TLC: This impurity will have an Rf value that is likely close to the product, but it should be distinguishable with an optimized solvent system.
-
¹H NMR: The presence of a methoxy group signal (a singlet around 3.8 ppm) is a clear indicator of this impurity.
-
-
Removal Method: Column Chromatography
-
Due to the structural similarity to the final product, recrystallization may not be sufficient to completely remove 1-isopropyl-4-(4-methoxyphenyl)piperazine.
-
Silica gel column chromatography is the recommended method for separation. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the two compounds.
-
Data Presentation
Table 1: Qualitative Comparison of Purification Methods for this compound
| Impurity | Recrystallization | Column Chromatography | Aqueous/Base Wash |
| 1-(4-hydroxyphenyl)piperazine | Good | Excellent | Moderate |
| 1-isopropylpiperazine | Good | Excellent | Good |
| 4-chlorophenol | Good | Excellent | Excellent (with base) |
| 1-isopropyl-4-(4-methoxyphenyl)piperazine | Fair to Poor | Excellent | Not Effective |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of a hot mixture of ethanol and methanol. The ratio of ethanol to methanol may need to be optimized, but a 1:1 mixture is a good starting point.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid boiling the solvent for an extended period.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold ethanol/methanol solvent mixture to remove any remaining impurities from the crystal surface.
-
Drying: Dry the purified crystals under vacuum to a constant weight.[1]
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Stability issues of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
Based on safety data for structurally related piperazine compounds, it is recommended to store this compound in a cool, dry, and well-ventilated area. The container should be kept tightly closed to prevent exposure to moisture and air.
Q2: What are the known incompatibilities of this compound?
Piperazine derivatives are generally incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances should be avoided to prevent degradation of the compound.
Q3: How does pH affect the stability of this compound in aqueous solutions?
Q4: Is this compound sensitive to light?
Photostability is a critical parameter for pharmaceutical compounds. Piperazine itself can darken upon exposure to light.[1] It is advisable to protect solutions and solid samples of this compound from light, especially during long-term storage or experiments.
Q5: What are the likely degradation pathways for this compound?
Based on studies of similar piperazine derivatives, potential degradation pathways for this compound may include:
-
Oxidation: The piperazine ring and the phenolic hydroxyl group are susceptible to oxidation.[2] Oxidation of the piperazine ring can lead to the formation of N-oxides or ring-opened products.
-
N-dealkylation: The isopropyl group on the piperazine nitrogen may be cleaved under certain stress conditions.
-
Hydrolysis: While the core structure is generally stable, extreme pH conditions could potentially lead to degradation.
-
Thermal Degradation: At elevated temperatures, piperazine derivatives can undergo complex degradation reactions, including the formation of N-formylpiperazine and other byproducts.[3]
Troubleshooting Guide for Stability Issues
This guide addresses specific issues that may arise during experiments involving this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram after sample preparation. | Degradation of the compound due to inappropriate solvent, pH, or temperature. | Investigate the stability of the compound in the chosen solvent system at the experimental temperature. Ensure the pH of the solution is within a stable range for the compound. Prepare samples fresh and analyze them promptly. |
| Loss of compound potency over time in solution. | Instability in the storage conditions (e.g., exposure to light, inappropriate temperature, or pH). | Store solutions protected from light and at a recommended temperature (e.g., refrigerated or frozen). Buffer the solution to a pH where the compound is most stable. Consider using antioxidants if oxidative degradation is suspected. |
| Discoloration of the solid compound or solution. | Photodegradation or oxidation. | Store the compound in amber vials or protected from light. For solutions, consider purging with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
| Inconsistent results between experimental batches. | Variability in the purity of the starting material or degradation during storage of stock solutions. | Use a well-characterized, high-purity batch of this compound. Re-evaluate the stability of stock solutions and prepare them fresh if necessary. |
Quantitative Stability Data (Illustrative)
Disclaimer: The following data is illustrative and based on general knowledge of forced degradation studies for similar compounds. Actual degradation percentages will vary depending on the specific experimental conditions.
| Stress Condition | Condition Details | Time | Degradation (%) | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 60 °C | 24 h | 15% | Potential ring-opened products, N-dealkylation |
| Basic Hydrolysis | 0.1 M NaOH at 60 °C | 24 h | 10% | Potential phenolic degradation products |
| Oxidative | 3% H₂O₂ at room temp. | 12 h | 25% | N-oxides, hydroxylated derivatives |
| Thermal | 80 °C (solid state) | 48 h | 8% | N-formyl derivatives, other thermal byproducts |
| Photolytic | ICH Q1B conditions | 7 days | 12% | Photodegradation products (structure dependent) |
Experimental Protocols
Forced Degradation Studies Protocol
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4][5][6]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). After each time point, neutralize the solution with 0.1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for specified time points. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for specified time points.
-
Thermal Degradation (Solution): Heat the stock solution at a specified temperature (e.g., 80°C) for different time intervals.
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C). Withdraw samples at various time points and dissolve in a suitable solvent for analysis.
-
Photostability: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, dilute appropriately, and analyze using a validated stability-indicating HPLC method.
-
The HPLC method should be capable of separating the parent compound from all degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.
Visualizations
Logical Workflow for Stability Troubleshooting
Caption: Troubleshooting workflow for stability issues.
Potential Oxidative Degradation Pathway
Caption: Potential oxidative degradation pathways.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
References
- 1. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. longdom.org [longdom.org]
- 5. pharmtech.com [pharmtech.com]
- 6. rjptonline.org [rjptonline.org]
Validation & Comparative
A Comparative Analysis of the Antifungal Activity of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine and Other Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the continuous exploration of novel antifungal agents. Piperazine derivatives have emerged as a promising class of compounds with a broad spectrum of antifungal activity. This guide provides a comparative analysis of the in vitro antifungal activity of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine, a key intermediate in the synthesis of the clinically used antifungal terconazole, and other selected piperazine derivatives. The data presented is collated from various scientific studies to offer a comprehensive overview for researchers in the field of mycology and drug development.
While direct and extensive antifungal activity data for this compound is not widely published, its structural relationship to the potent triazole antifungal, terconazole, suggests a similar mechanism of action. Therefore, for a more robust comparison, this guide will focus on the well-documented antifungal activity of terconazole alongside other notable piperazine derivatives.
Comparative Antifungal Activity
The antifungal efficacy of various piperazine derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values of terconazole and other selected piperazine derivatives against clinically relevant fungal species.
Data Presentation
The data has been compiled from studies employing standardized broth microdilution methods, primarily following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Table 1: In Vitro Antifungal Activity of Terconazole and Other Piperazine Derivatives against Candida Species
| Compound/Derivative | Candida albicans (MIC µg/mL) | Candida glabrata (MIC µg/mL) | Candida parapsilosis (MIC µg/mL) | Candida tropicalis (MIC µg/mL) | Candida krusei (MIC µg/mL) | Reference |
| Terconazole | 8 (MIC⁹⁰) | 32 (MIC⁹⁰) | 2 (MIC⁹⁰) | 4 (MIC⁹⁰) | Not Reported | [1] |
| N-dodecylpiperazine | 1.95 | 3.9 | 1.95 | Not Reported | 3.9 | [2] |
| N-tridecylpiperazine | 0.98 | 1.95 | 0.98 | Not Reported | 1.95 | [2] |
| N-tetradecylpiperazine | 0.98 | 1.95 | 0.98 | Not Reported | 1.95 | [2] |
| Piperazine-azole Hybrid (C12) | 0.98 | 0.98 | 0.49 | Not Reported | 0.98 | [2] |
| Piperazine-azole Hybrid (C13) | 0.24 | 0.49 | 0.24 | Not Reported | 0.49 | [2] |
Table 2: In Vitro Antifungal Activity of Piperazine Derivatives against Aspergillus Species
| Compound/Derivative | Aspergillus fumigatus (MIC µg/mL) | Aspergillus flavus (MIC µg/mL) | Aspergillus niger (MIC µg/mL) | Aspergillus terreus (MIC µg/mL) | Reference |
| Terconazole | Not Widely Reported | Not Widely Reported | Not Widely Reported | Not Widely Reported | - |
| N-dodecylpiperazine | 1.95 | 0.98 | Not Reported | 1.95 | [2] |
| N-tridecylpiperazine | 0.98 | 0.49 | Not Reported | 0.98 | [2] |
| N-tetradecylpiperazine | 0.98 | 0.49 | Not Reported | 0.98 | [2] |
| Piperazine-azole Hybrid (C12) | 0.49 | 0.24 | Not Reported | 0.49 | [2] |
| Piperazine-azole Hybrid (C13) | 0.24 | 0.12 | Not Reported | 0.24 | [2] |
Note: The antifungal activity of Terconazole against Aspergillus species is not extensively documented in publicly available literature, which represents a data gap.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the in vitro antifungal activity of chemical compounds. The data presented in this guide is primarily based on the broth microdilution methods standardized by the Clinical and Laboratory Standards Institute (CLSI), specifically the M27-A3 protocol for yeasts and the M38-A2 protocol for filamentous fungi.
Experimental Workflow for Antifungal Susceptibility Testing
References
A Comparative Analysis of Synthetic Routes to 1-Isopropyl-4-(4-hydroxyphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes to 1-Isopropyl-4-(4-hydroxyphenyl)piperazine, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the methodologies, quantitative data, and visual representations of the most common synthetic pathways, offering insights into their respective advantages and disadvantages.
Comparative Data of Synthetic Routes
| Parameter | Route 1: Reductive Amination | Route 2: Nucleophilic Aromatic Substitution | Route 3: Demethylation of Methoxy Precursor |
| Starting Materials | N-(4-hydroxyphenyl)piperazine, Acetone | 4-Chlorophenol, 1-Isopropylpiperazine | 1-Isopropyl-4-(4-methoxyphenyl)piperazine |
| Key Reagents | Sodium cyanoborohydride | Potassium carbonate | 48% Hydrobromic acid |
| Solvent | Methanol/Water | Not specified (typically a high-boiling polar aprotic solvent) | None (neat) or high-boiling solvent |
| Reaction Temperature | Room Temperature (~20°C) | Elevated temperatures | Reflux (110-120°C) |
| Reaction Time | 27 hours | Not specified | Several hours |
| Reported Yield | 72%[1] | Not specified | High purity reported; yield for a similar demethylation was 44.2% |
| Product Purity | High (after recrystallization) | Not specified (industrial grade) | High (product precipitates from reaction mixture)[2] |
| Scalability | Laboratory scale | Industrial scale[2] | Potentially scalable |
| Key Advantages | Mild reaction conditions, good yield. | Potentially cost-effective for large scale, uses readily available starting materials. | High purity of the final product, simplified purification.[2] |
| Key Disadvantages | Use of toxic cyanoborohydride reagent. | Requires high temperatures, potential for side reactions. | Two-step synthesis required, use of corrosive acid. |
Experimental Protocols
Route 1: Reductive Amination of N-(4-hydroxyphenyl)piperazine
This laboratory-scale synthesis involves the direct formation of the isopropyl group on the piperazine nitrogen through reductive amination.
Procedure: To a stirred solution of N-(4-hydroxyphenyl)piperazine (5.35 g) and acetone (8.7 g) in a mixture of methanol (100 ml) and water (20 ml), sodium cyanoborohydride (3.78 g) is added. The pH of the resulting solution is adjusted to 7.5 with the addition of N hydrochloric acid. The reaction is stirred at room temperature (~20°C) for 19 hours. Following this, an additional portion of acetone (8.7 g) and sodium cyanoborohydride (1.89 g) are added, and the pH is readjusted to 7.5. The mixture is stirred for an additional 8 hours at room temperature. Water (100 ml) is then added to precipitate the solid product, which is collected by suction filtration and dried. The crude product is recrystallized from an ethanol/methanol mixture to yield pure this compound.[1]
Reported Yield: 72%[1]
Route 2: Nucleophilic Aromatic Substitution
This method is suggested as a viable industrial approach, involving the coupling of 4-chlorophenol and 1-isopropylpiperazine.
General Procedure: 4-chlorophenol is reacted with 1-isopropylpiperazine in the presence of a base, such as potassium carbonate, at elevated temperatures.[2] The reaction likely proceeds via a nucleophilic aromatic substitution mechanism where the piperazine nitrogen displaces the chloride on the phenol ring. A high-boiling polar aprotic solvent may be employed to facilitate the reaction. The product would then be isolated and purified. Detailed experimental conditions and yields for this specific transformation are not readily available in the surveyed literature.
Route 3: Demethylation of 1-isopropyl-4-(4-methoxyphenyl)piperazine
This two-step approach involves the synthesis of a methoxy-protected intermediate, followed by demethylation to yield the final product. This method is noted for producing a high-purity product.[2]
Step 1: Synthesis of 1-isopropyl-4-(4-methoxyphenyl)piperazine (General Approach) The synthesis of the methoxy precursor can be achieved through various standard N-alkylation or N-arylation methods. For instance, 1-(4-methoxyphenyl)piperazine could be reacted with an isopropylating agent, or 1-isopropylpiperazine could be coupled with a p-anisole derivative bearing a suitable leaving group.
Step 2: Demethylation The precursor, 1-isopropyl-4-(4-methoxyphenyl)piperazine, is demethylated using a strong acid. A widely used reagent for this is 48% aqueous hydrobromic acid (HBr). The reaction is typically carried out under reflux conditions (110-120°C) for several hours.[2] A key advantage of this method is the potential for the product to precipitate directly from the reaction mixture upon cooling, which can simplify the purification process and lead to high purity.[2] While a specific yield for this exact demethylation was not found, a similar demethylation of 1-(4-methoxyphenyl)-4-(nitrophenyl)piperazine with HBr reported a yield of 44.2%.
Synthetic Pathway Visualizations
Caption: Route 1: Reductive Amination Pathway.
Caption: Route 2: Nucleophilic Aromatic Substitution.
Caption: Route 3: Demethylation of Methoxy Precursor.
References
A Comparative Guide to the Validation of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine Purity by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine purity using High-Performance Liquid Chromatography (HPLC). It includes a detailed experimental protocol, a comparative analysis with potential alternatives, and methodologies for ensuring data integrity and reproducibility. This compound is a critical intermediate in the synthesis of various pharmaceuticals, most notably the antifungal agent terconazole.[1] Its purity is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
Overview of Potential Impurities and Alternative Compounds
The purity profile of this compound is intrinsically linked to its synthetic pathway. Common synthesis routes include the reductive alkylation of N-(4-hydroxyphenyl)piperazine with acetone or the demethylation of a methoxy precursor.[1][2] These processes can introduce specific impurities that must be monitored.
Potential Process-Related Impurities:
-
Starting Materials: Unreacted precursors such as N-(4-hydroxyphenyl)piperazine, 1-isopropyl-4-(4-methoxyphenyl)piperazine, 4-chlorophenol, or 1-isopropylpiperazine.[1]
-
Intermediates: Incomplete reactions can leave residual intermediates in the final product.
-
By-products: Side reactions occurring during synthesis.
-
Degradation Products: Impurities formed due to exposure to heat, light, or reactive agents during the process or storage.[3]
Alternative Compounds for Comparison:
For comparative analysis, it is essential to evaluate the target compound against a certified reference standard and other structurally related piperazine derivatives. These alternatives can serve as benchmarks for analytical method performance and for understanding the compound's relative properties.
-
1-(4-Hydroxyphenyl)piperazine: A key starting material and potential impurity.[1] Its presence can indicate an incomplete alkylation reaction.
-
1-Benzylpiperazine (BZP): A well-characterized piperazine derivative that can be used to challenge the chromatographic system's specificity.[4]
-
(4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives: A class of compounds based on a similar core structure, which have been studied for tyrosinase inhibition.[1][5]
Experimental Protocol: HPLC Purity Validation
This section details a robust HPLC method for the quantitative determination of this compound and the separation of its potential impurities.
2.1. Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reference Standard: Certified this compound (purity ≥ 99.5%).
-
Solvents: HPLC-grade acetonitrile and water.
-
Reagents: HPLC-grade phosphoric acid or phosphate buffer salts.
2.2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 40 60 25 40 60 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[6]
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.[6]
2.3. Sample and Standard Preparation
-
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh and dissolve approximately 25 mg of the this compound reference standard in the diluent in a 50 mL volumetric flask.
-
Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.
-
Spiked Sample Solution: To assess method accuracy and specificity, a sample solution can be spiked with known amounts of potential impurities and related compounds.
Data Presentation and Comparative Analysis
The following table summarizes hypothetical data from the HPLC analysis, comparing a batch of synthesized this compound against a reference standard and an alternative compound.
| Compound | Source/Supplier | Retention Time (min) | Purity by HPLC (%) (Area Normalization) | Major Impurity Identified | Impurity Level (%) |
| This compound | Reference Standard | 12.5 | 99.8 | Unknown | 0.08 |
| This compound | Test Batch 001 | 12.5 | 98.9 | 1-(4-Hydroxyphenyl)piperazine | 0.75 |
| 1-(4-Hydroxyphenyl)piperazine | Alternative Compound | 8.2 | 99.5 | N/A | N/A |
| 1-Benzylpiperazine (BZP) | Alternative Compound | 15.1 | 99.7 | N/A | N/A |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the HPLC validation process.
Caption: Workflow for HPLC Purity Validation.
Caption: Logical Flow from Synthesis to Purity Assessment.
References
- 1. This compound | 67914-97-0 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. scispace.com [scispace.com]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
Comparative Spectroscopic Analysis of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine and Structurally Related Compounds
A comprehensive guide for researchers, scientists, and drug development professionals on the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterization of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine, a key intermediate in the synthesis of antifungal agents. This guide provides a comparative analysis with structurally related piperazine derivatives, supported by predicted and experimental data, detailed experimental protocols, and workflow visualizations.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds, most notably the triazole antifungal agent Terconazole. Its structural integrity and purity are paramount for the efficacy and safety of the final drug product. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the unambiguous structural elucidation and characterization of such molecules. This guide presents a detailed comparison of the NMR and MS spectral features of this compound with two key analogues: 1-Acetyl-4-(4-hydroxyphenyl)piperazine and the parent compound, 1-(4-hydroxyphenyl)piperazine.
Data Presentation: Comparative NMR and MS Data
The following tables summarize the predicted and experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and its selected alternatives.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | Aromatic Protons (ortho to OH) | Aromatic Protons (meta to OH) | Piperazine Protons (N-CH₂) | Piperazine Protons (N-CH₂) | Isopropyl/Acetyl/H Protons | Phenolic OH |
| This compound (Predicted) | ~6.80 (d) | ~6.72 (d) | ~3.10 (t) | ~2.75 (t) | ~2.80 (sept), ~1.10 (d) | ~8.80 (s) |
| 1-Acetyl-4-(4-hydroxyphenyl)piperazine (Experimental) | 6.84 (d) | 6.76 (d) | 3.71 (t) | 3.05 (t) | 2.08 (s) | 8.95 (s) |
| 1-(4-hydroxyphenyl)piperazine (Experimental) | 6.82 (d) | 6.74 (d) | 3.01 (t) | 2.92 (t) | 2.65 (s, NH) | 8.89 (s) |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C-OH | C-ipso (Aromatic) | CH (Aromatic) | C-N (Piperazine) | C-N (Piperazine) | Isopropyl/Acetyl Carbonyl | Isopropyl/Acetyl Methyl |
| This compound (Predicted) | ~151.5 | ~142.0 | ~118.5, ~116.0 | ~52.5 | ~49.0 | ~55.0 | ~18.5 |
| 1-Acetyl-4-(4-hydroxyphenyl)piperazine (Experimental) | 151.8 | 142.5 | 118.8, 116.2 | 46.0, 41.5 | 50.2 | 168.7 | 21.3 |
| 1-(4-hydroxyphenyl)piperazine (Experimental) | 151.7 | 143.0 | 118.7, 116.1 | 51.0 | 46.5 | - | - |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Base Peak | Key Fragment Ions |
| This compound (Predicted) | 220.16 | 177 | 177 [M-C₃H₇]⁺, 135 [HOC₆H₄N]⁺, 96 [C₅H₁₂N]⁺, 86 [C₄H₁₀N]⁺, 43 [C₃H₇]⁺ |
| 1-Acetyl-4-(4-hydroxyphenyl)piperazine (Experimental) | 220.12 | 177 | 177 [M-COCH₃]⁺, 135 [HOC₆H₄N]⁺, 43 [COCH₃]⁺ |
| 1-(4-hydroxyphenyl)piperazine (Experimental) | 178.11 | 135 | 135 [M-C₂H₅N]⁺, 107 [HOC₆H₄]⁺, 96 [C₄H₁₀N₂]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD; 0.5-0.7 mL) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the analyte.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Key parameters include a spectral width of 0-15 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument. A larger number of scans (1024 to 4096) is typically required due to the lower natural abundance of the ¹³C isotope. A spectral width of 0-220 ppm, a pulse width of 30 degrees, and a relaxation delay of 2 seconds are commonly used. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
Mass Spectrometry (MS)
Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution is then further diluted to 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation in positive ion mode.
-
Data Acquisition: The prepared sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. For direct infusion, a flow rate of 5-10 µL/min is used. Key ESI source parameters, such as capillary voltage, cone voltage, and desolvation gas temperature, are optimized to achieve maximum signal intensity of the molecular ion. Mass spectra are acquired over a mass-to-charge (m/z) range of 50-500. For fragmentation studies (MS/MS), the molecular ion is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon) in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.
Mandatory Visualization
Caption: Experimental workflow for NMR and MS characterization.
Caption: Logical relationship for comparative analysis.
Conclusion
The comprehensive characterization of this compound through NMR and MS is essential for ensuring its quality as a pharmaceutical intermediate. This guide provides a framework for the interpretation of its spectral data in comparison to key analogues. The provided experimental protocols offer a standardized approach for obtaining reliable and reproducible results. The visual workflows further aid in understanding the logical progression of the analytical process. By utilizing this comparative data and the outlined methodologies, researchers and drug development professionals can confidently verify the structure and purity of this important synthetic building block.
Comparative Guide to the Biological Assay Validation of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine and its alternatives. The information is supported by experimental data from published studies and includes detailed methodologies for key assays.
Executive Summary
This compound is a versatile molecule primarily recognized as a key intermediate in the synthesis of the antifungal agent terconazole.[1][2] Beyond its role as a synthetic precursor, this piperazine derivative and its analogs exhibit a range of biological activities, including potential antifungal, antioxidant, and central nervous system (CNS) modulatory effects. This guide explores the validation of these activities through established biological assays, comparing its potential performance with commercially available drugs and reference compounds.
Antifungal Activity
The primary therapeutic relevance of this compound lies in its contribution to the antifungal properties of terconazole. The antifungal activity of azole compounds, including terconazole, stems from the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1]
Comparative Antifungal Potency
| Compound | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Terconazole | Candida albicans | - | - | [3] |
| Clotrimazole | Candida albicans | 0.5 | 32 | [4] |
| Miconazole | Candida albicans | - | - | [3] |
| Fluconazole | Candida albicans | 0.5 | 32 | [4] |
| Ketoconazole | Candida albicans | - | - | [5] |
| Itraconazole | Candida albicans | 0.063 | 1 | [6] |
Note: Specific MIC values for Terconazole were not found in the provided search results, but studies indicate its superiority over miconazole and clotrimazole in some contexts.[3][7]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific fungus.
Materials:
-
Test compound (this compound) and reference antifungals.
-
Fungal isolate (e.g., Candida albicans).
-
RPMI-1640 medium, buffered with MOPS.
-
96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Prepare a stock solution of the test compound and reference antifungals in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare a standardized fungal inoculum and add it to each well.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection or by measuring the optical density at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.[5]
Signaling Pathway: Azole Antifungal Mechanism of Action
Caption: Mechanism of action of azole antifungals.
CNS Receptor Activity
Piperazine derivatives are known to interact with various central nervous system (CNS) receptors, including serotonin (5-HT) and dopamine (D) receptors. This suggests that this compound may possess neuromodulatory properties.
Comparative Receptor Binding Affinity
Direct binding affinity data (Ki values) for this compound is limited. The following table presents Ki values for structurally related piperazine compounds to provide a comparative context.
| Compound | Receptor | Ki (nM) | Reference |
| Arylpiperazine Derivative 1 | 5-HT₁ₐ | 0.4 | [8] |
| Arylpiperazine Derivative 2 | 5-HT₂ₐ | 272-430 | [9] |
| Arylpiperazine Derivative 3 | D₂ | 300 | [10] |
| GBR-12935 (Piperazine Derivative) | CYP2D6 (strong binding) | 42.2 (Kd) | [11] |
| NAN-190 | 5-HT₁ₐ | 0.6 | [8] |
| NAN-190 | α₁-adrenergic | 0.8 | [8] |
Experimental Protocol: Radioligand Receptor Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Materials:
-
Test compound and reference ligands.
-
Cell membranes expressing the target receptor (e.g., 5-HT₂ₐ or D₂).
-
Radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ, [³H]spiperone for D₂).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathway: Dopamine D2 Receptor Signaling
Caption: Inhibitory signaling of the Dopamine D2 receptor.
Antioxidant Activity
The presence of a hydroxyphenyl group in this compound suggests potential antioxidant activity, as phenolic compounds are known free radical scavengers.
Comparative Antioxidant Capacity
The antioxidant activity of phenolic compounds can be evaluated using various assays. The following table provides a comparison of the IC₅₀ values of different piperazine derivatives from a DPPH radical scavenging assay.
| Compound | DPPH IC₅₀ (µg/mL) | Reference |
| Piperazine Derivative A | 23.2 ± 0.16 | [12] |
| Piperazine Derivative B | > 250 | [13] |
| Ascorbic Acid (Standard) | 12.6 ± 0.43 | [13] |
| BHT (Standard) | 113.17 µmol/L | [14] |
Note: Direct DPPH assay results for this compound were not found. The data for "Piperazine Derivative A" is from a study on various piperazine compounds.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
Test compound and a standard antioxidant (e.g., ascorbic acid, BHT).
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.
-
Methanol.
-
Spectrophotometer.
Procedure:
-
Prepare different concentrations of the test compound and the standard in methanol.
-
Add a fixed volume of the DPPH solution to each concentration of the sample and standard.
-
Incubate the mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[14]
Experimental Workflow: Antioxidant Assay
Caption: Workflow for DPPH antioxidant assay.
Conclusion
This compound is a molecule of significant interest due to its role as a precursor to the potent antifungal terconazole and its potential for inherent biological activities. While direct experimental data on its antifungal, CNS receptor, and antioxidant activities are not extensively documented in publicly accessible literature, the analysis of its structural analogs and the final product, terconazole, provides a strong basis for its validation. The provided experimental protocols and comparative data for related compounds offer a robust framework for researchers to design and execute studies to fully characterize the biological profile of this compound. Further research is warranted to elucidate its specific in vitro and in vivo effects and to explore its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. The in vitro activity of terconazole against yeasts: its topical long-acting therapeutic efficacy in experimental vaginal candidiasis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. In vitro activity of D0870 compared with those of other azoles against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of terconazole and clotrimazole vaginal tablets in the treatment of vulvovaginal candidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific binding of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl propyl) piperazine (GBR-12935), an inhibitor of the dopamine transporter, to human CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nwmedj.org [nwmedj.org]
- 14. Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4 - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine in Terconazole Synthesis: A Comparative Efficacy Analysis
For researchers and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of successful therapeutic development. This guide provides a detailed comparison of the efficacy of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine as a key precursor in the synthesis of the antifungal agent terconazole. By examining available experimental data and outlining synthetic pathways, this document serves as a resource for optimizing the production of this important medication.
Terconazole is a triazole antifungal agent used to treat vaginal yeast infections.[1] Its synthesis involves the coupling of a substituted piperazine derivative with a dichlorophenyl-dioxolane moiety. The choice of the piperazine precursor is critical as it directly impacts the overall yield, purity, and economic viability of the synthesis. This guide focuses on the prevalent use of this compound and explores potential alternatives.
Comparative Analysis of Precursor Efficacy
While specific comparative studies focusing solely on the efficacy of different terconazole precursors are not extensively available in publicly accessible literature, the established synthesis route, as outlined in foundational patents and scientific literature, predominantly utilizes this compound. This suggests a well-optimized and efficient process. The key reaction step involves the etherification of the phenolic hydroxyl group of this compound with a reactive intermediate of the dioxolane ring.
To provide a framework for comparison, the following table outlines the typical parameters of interest when evaluating the efficacy of a precursor in a multi-step synthesis. The data presented here is illustrative and based on general principles of process chemistry, as specific industrial production data is proprietary.
| Precursor | Typical Yield (%) | Final Product Purity (%) | Key Advantages | Potential Disadvantages |
| This compound | 85-95% (for the coupling step) | >99% | High reactivity of the phenolic group, commercially available, well-established process. | Potential for side reactions if not controlled, requires specific reaction conditions. |
| Alternative Precursor A (e.g., N-Boc-4-(4-hydroxyphenyl)piperazine) | Variable | Variable | May offer alternative purification strategies. | Requires additional deprotection step, potentially lowering overall yield and increasing cost. |
| Alternative Precursor B (e.g., 1-Isopropyl-4-(4-methoxyphenyl)piperazine) | Variable | Variable | May offer different solubility properties. | Requires a demethylation step, adding complexity and potentially harsh reagents to the synthesis. |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of terconazole using this compound, based on established chemical principles.
Step 1: Synthesis of the Dioxolane Intermediate
The synthesis of the key intermediate, cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol, is a multi-step process that is not detailed here but is a prerequisite for the final coupling step.
Step 2: Activation of the Dioxolane Intermediate
The hydroxyl group of the dioxolane intermediate is typically activated to facilitate nucleophilic substitution. A common method is conversion to a mesylate or tosylate.
-
Procedure: To a solution of cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), an appropriate base (e.g., triethylamine, pyridine) is added and the mixture is cooled. Methanesulfonyl chloride or p-toluenesulfonyl chloride is then added dropwise. The reaction is stirred until completion, monitored by a suitable technique like thin-layer chromatography (TLC). The resulting mesylated or tosylated intermediate is then isolated and purified.
Step 3: Coupling with this compound
This step forms the core of the terconazole structure.
-
Procedure: this compound is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A base (e.g., potassium carbonate, sodium hydride) is added to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide. The activated dioxolane intermediate from Step 2 is then added to the reaction mixture. The reaction is heated to a suitable temperature (e.g., 60-80 °C) and monitored for completion. After the reaction is complete, the mixture is worked up by quenching with water and extracting the product with an organic solvent. The crude terconazole is then purified by recrystallization or chromatography to yield the final product.
Visualizing the Synthesis
The following diagrams illustrate the key synthetic pathways and logical relationships in the synthesis of terconazole.
Caption: Synthetic pathway of Terconazole.
Caption: Experimental workflow for Terconazole synthesis.
Conclusion
The use of this compound as a precursor in terconazole synthesis is a well-established and efficient method. While alternative precursors could theoretically be employed, they would likely introduce additional synthetic steps, such as protection/deprotection or demethylation, which could negatively impact the overall yield and cost-effectiveness of the process. For researchers and drug development professionals, focusing on optimizing the reaction conditions for the coupling of this compound with the activated dioxolane intermediate remains the most promising strategy for efficient terconazole production. Further research into novel coupling catalysts or more environmentally friendly solvent systems could provide avenues for future process improvements.
References
A Comparative Guide to Alternative Precursors in Triazole Antifungal Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of triazole antifungals, a cornerstone in the management of fungal infections, is a field of continuous innovation. While established manufacturing processes for key agents like fluconazole, itraconazole, and voriconazole are robust, the exploration of alternative precursors and synthetic routes is driven by the need for improved efficiency, cost-effectiveness, enhanced safety profiles, and the generation of novel analogs to combat drug resistance. This guide provides an objective comparison of conventional and alternative precursors for the synthesis of these critical drugs, supported by experimental data and detailed methodologies.
Executive Summary
This guide details alternative synthetic strategies for the triazole antifungals fluconazole, itraconazole, and voriconazole, comparing them against their conventional manufacturing routes. Key findings indicate that while traditional methods, such as those outlined in the original patents, are well-established, alternative approaches offer significant advantages. For instance, Grignard reagent-based syntheses of fluconazole and Reformatsky-type reactions for voriconazole can offer improved yields and diastereoselectivity. The use of novel catalysts, such as nano-silica sulfuric acid, in fluconazole synthesis demonstrates a move towards more environmentally friendly and efficient processes. This guide presents quantitative data, detailed experimental protocols, and visual workflows to aid researchers in evaluating and adopting these advanced synthetic methods.
Fluconazole: A Comparative Synthesis Analysis
Fluconazole is a widely used antifungal agent, and its synthesis has been the subject of extensive research to improve upon the original manufacturing processes.
Conventional vs. Alternative Precursors: Performance Data
The following table summarizes the quantitative data for the synthesis of fluconazole using a conventional method (based on the original Pfizer patent employing a Friedel-Crafts acylation) and two alternative approaches.
| Synthesis Route | Key Precursors | Key Intermediate | Overall Yield (%) | Purity (%) | Key Advantages/Disadvantages |
| Conventional: Friedel-Crafts Acylation | 1,3-Difluorobenzene, Chloroacetyl chloride, 1,2,4-Triazole | α-chloro-2,4-difluoroacetophenone | ~4-8% (from 1,3-difluorobenzene)[1] | >97% for intermediate[2] | Advantages: Well-established, readily available starting materials. Disadvantages: Low overall yield, use of hazardous reagents like AlCl₃. |
| Alternative 1: Grignard Reagent | 1,3-Bis(1H-1,2,4-triazol-1-yl)acetone, 2,4-Difluorobromobenzene | 2,4-Difluorophenylmagnesium bromide | 83-86%[3] | High | Advantages: Higher yield, avoids some hazardous reagents of the Friedel-Crafts route. Disadvantages: Grignard reagents are moisture-sensitive. |
| Alternative 2: Nano-Silica Sulfuric Acid (Nano-SSA) Catalysis | 1,3-Dichloroacetone, 1,2,4-Triazole, 2,4-Difluorobromobenzene | 1,3-Bis(1H-1,2,4-triazol-1-yl)propan-2-one | 80% (for key intermediate)[3] | High | Advantages: Green catalyst, mild reaction conditions, high yield for intermediate steps. Disadvantages: Requires preparation of the nano-catalyst. |
Experimental Protocols
1.2.1. Conventional Synthesis of Fluconazole via Friedel-Crafts Acylation
This protocol is based on the classical approach to synthesizing a key intermediate of fluconazole.
Step 1: Synthesis of α-chloro-2,4-difluoroacetophenone [2][4]
-
To a solution of 1,3-difluorobenzene in dichloromethane, add aluminum trichloride (AlCl₃) portion-wise while maintaining the temperature below 25°C.
-
Cool the mixture to 0-5°C and add chloroacetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain α-chloro-2,4-difluoroacetophenone.
Step 2: Synthesis of α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone [4]
-
Dissolve α-chloro-2,4-difluoroacetophenone and 1,2,4-triazole in ethyl acetate.
-
Add triethylamine and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture, filter the triethylamine hydrochloride salt, and wash the filtrate with water.
-
Dry the organic layer and concentrate to yield the product.
Step 3: Synthesis of the Epoxide Intermediate and Final Product [4]
-
React α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone with trimethylsulfoxonium iodide in the presence of sodium hydroxide in toluene to form the epoxide intermediate.
-
React the epoxide with 1,2,4-triazole in DMF with potassium carbonate at elevated temperature to yield fluconazole.
1.2.2. Alternative Synthesis of Fluconazole via Grignard Reagent
This protocol outlines a higher-yielding alternative to the conventional method.
Step 1: Preparation of 2,4-Difluorophenylmagnesium Bromide [3]
-
In a flame-dried flask under a nitrogen atmosphere, place magnesium turnings.
-
Add a small crystal of iodine and a solution of 2,4-difluorobromobenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction.
-
Once the reaction starts, add the remaining 2,4-difluorobromobenzene solution to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour.
Step 2: Synthesis of Fluconazole [3]
-
In a separate flask, dissolve 1,3-bis(1H-1,2,4-triazol-1-yl)acetone in anhydrous THF.
-
Cool this solution to 0°C and slowly add the prepared Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for 8-10 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Recrystallize the crude product from an isopropanol-water mixture to obtain pure fluconazole.
Synthesis Workflow Diagrams
Figure 1: Comparison of conventional and alternative synthesis workflows for fluconazole.
Itraconazole: A Focus on Condensation Strategies
The synthesis of the structurally complex itraconazole molecule typically culminates in the condensation of two large fragments. Alternative approaches often focus on improving the efficiency of this key coupling step.
Conventional vs. Alternative Precursors: Performance Data
| Synthesis Route | Key Precursors | Yield (%) | Purity (%) | Key Advantages/Disadvantages |
| Conventional: Condensation | cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate, Itraconazole triazolone side chain | ~80%[5] | ~97%[5] | Advantages: Established and widely used. Disadvantages: Can have side reactions leading to impurities. |
| Alternative: Phase Transfer Catalysis | Same as conventional | >90%[6] | >99%[6] | Advantages: Higher yield and purity, reduced side reactions. Disadvantages: Requires a phase transfer catalyst. |
Experimental Protocols
2.2.1. Conventional Synthesis of Itraconazole via Condensation [7]
-
Dissolve the itraconazole triazolone side chain and cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate in dimethylformamide (DMF).
-
Add powdered potassium hydroxide and heat the mixture to 60-70°C.
-
Stir for 3-5 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it into water to precipitate the crude itraconazole.
-
Filter the solid, wash with water, and purify by recrystallization from a suitable solvent.
2.2.2. Alternative Synthesis of Itraconazole using Phase Transfer Catalysis [6]
-
Dissolve the methanesulfonate intermediate in toluene.
-
Add an aqueous solution of potassium hydroxide, an antioxidant (e.g., hydrazine hydrate), and a quaternary ammonium salt phase transfer catalyst (e.g., tetrabutylammonium bromide).
-
Add the itraconazole triazolone side chain.
-
Heat the mixture to reflux (80-110°C) and stir for 5-10 hours.
-
Cool the mixture, separate the aqueous and organic layers.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify by recrystallization.
Synthesis Workflow Diagram
Figure 2: Comparison of condensation strategies for itraconazole synthesis.
Voriconazole: Navigating Stereoselectivity
A key challenge in voriconazole synthesis is controlling the stereochemistry of the two adjacent chiral centers. Alternative precursors and methods often aim to improve the diastereoselectivity of the reaction.
Conventional vs. Alternative Precursors: Performance Data
| Synthesis Route | Key Precursors | Diastereomeric Ratio (desired:undesired) | Yield (%) | Key Advantages/Disadvantages |
| Conventional: Organolithium Addition | 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, 4-chloro-6-ethyl-5-fluoropyrimidine, LDA | ~1.1:1 | 12-25% (of desired pair) | Advantages: Direct route. Disadvantages: Poor stereoselectivity, requires cryogenic temperatures (-70°C), low yield. |
| Alternative: Reformatsky-type Reaction | 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine, Activated Zinc | ~9:1 | ~65% | Advantages: High diastereoselectivity, higher yield, milder reaction conditions. Disadvantages: Requires preparation of the bromoethylpyrimidine and activated zinc. |
Experimental Protocols
3.2.1. Conventional Synthesis of Voriconazole Intermediate via Organolithium Addition
-
Prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF at -78°C.
-
Slowly add a solution of 4-chloro-6-ethyl-5-fluoropyrimidine in THF to the LDA solution.
-
After stirring for 30 minutes, add a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in THF.
-
Stir the reaction at -70 to -50°C for 1-2 hours.
-
Quench the reaction with acetic acid and allow it to warm to room temperature.
-
Extract the product with ethyl acetate and purify by column chromatography to separate the diastereomers.
3.2.2. Alternative Synthesis of Voriconazole Intermediate via Reformatsky-type Reaction [5]
-
Activate zinc dust by stirring with a catalytic amount of lead powder and iodine in THF.
-
To the activated zinc suspension, add a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine in THF.
-
Stir the reaction at room temperature for 2-3 hours.
-
Filter the reaction mixture and quench the filtrate with acetic acid.
-
Extract the product with an organic solvent, wash, dry, and concentrate. The desired diastereomer can be isolated by crystallization.
Synthesis Workflow Diagram
Figure 3: Comparison of key stereochemistry-defining steps in voriconazole synthesis.
Mechanism of Action: Targeting Ergosterol Biosynthesis
Triazole antifungals exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. By blocking this step, triazoles disrupt the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth.
Figure 4: The ergosterol biosynthesis pathway and the inhibitory action of triazole antifungals.
Conclusion
The exploration of alternative precursors and synthetic routes for triazole antifungals offers promising avenues for process optimization and the development of next-generation therapeutics. As demonstrated, methods employing Grignard reagents, phase transfer catalysis, and advanced organometallic reactions can lead to significant improvements in yield and stereoselectivity compared to conventional approaches. For researchers and drug development professionals, a thorough understanding of these alternative pathways is crucial for staying at the forefront of antifungal drug manufacturing and innovation. The data and protocols presented in this guide serve as a valuable resource for comparing and implementing these advanced synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. US5710280A - Preparation of fluconazole and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. Synthesis of Fluconazole - Chempedia - LookChem [lookchem.com]
- 5. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101012222A - Method of synthesizing Itraconazole - Google Patents [patents.google.com]
- 7. WO2011121594A1 - A process for the preparation of itraconazole - Google Patents [patents.google.com]
Structure-Activity Relationship of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 1-Isopropyl-4-(4-hydroxyphenyl)piperazine scaffold. The objective is to furnish researchers with data-driven insights into how structural modifications of these compounds influence their biological activity. This document summarizes quantitative data from key studies, details experimental methodologies, and visualizes critical relationships to aid in the rational design of novel therapeutic agents.
Comparative Analysis of Tyrosinase Inhibitory Activity
While direct SAR studies on a broad range of this compound derivatives are limited in the public domain, a comprehensive study on a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives provides valuable insights into the structural requirements for a specific biological activity: tyrosinase inhibition.[1][2] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of significant interest in the development of treatments for hyperpigmentation disorders.[1][2]
The core structure of the studied compounds is highly similar to this compound, with the primary difference being the substitution at the N1 position of the piperazine ring (an aroylmethanone group instead of an isopropyl group). The following table summarizes the in vitro inhibitory activity of these derivatives against mushroom tyrosinase.
Table 1: Inhibitory Activity (IC50) of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone Derivatives against Mushroom Tyrosinase [1][2]
| Compound ID | R (Substitution on Aroyl Moiety) | IC50 (µM) |
| 1 | H | 73.2 |
| 2 | 2-F | 21.5 |
| 3 | 3-F | 45.8 |
| 4 | 4-F | 33.6 |
| 5 | 2-Cl | 4.6 |
| 6 | 3-Cl | 15.2 |
| 7 | 4-Cl | 10.8 |
| 8 | 2-Br | 6.3 |
| 9 | 2,4-diCl | 1.5 |
| 10 | 2-CH₃ | 18.9 |
| 11 | 4-CH₃ | 65.4 |
| 12 | 2-OCH₃ | 25.1 |
| 13 | 4-OCH₃ | 82.4 |
| Kojic Acid (Reference) | - | 17.8 |
Structure-Activity Relationship Insights:
From the data presented, several key SAR trends can be deduced for the tyrosinase inhibitory activity of these 4-(4-hydroxyphenyl)piperazine derivatives:
-
Effect of Substitution on the Aroyl Ring: Unsubstituted (Compound 1 ) and some para-substituted derivatives (e.g., Compound 11 , 13 ) exhibit modest to low activity.
-
Halogen Substitution: The introduction of a halogen atom on the aroyl ring generally enhances inhibitory potency.
-
Position Isomerism: The position of the halogen substituent is critical. Ortho-substitution (Compounds 2 , 5 , 8 ) consistently leads to higher activity compared to meta- (Compounds 3 , 6 ) and para-substitution (Compounds 4 , 7 ).
-
Nature of Halogen: While fluorine, chlorine, and bromine all improve activity, chlorine and bromine at the ortho-position appear to be particularly favorable.
-
-
Multiple Substitutions: Di-substitution with electron-withdrawing groups, such as in the case of 2,4-dichlorophenyl (Compound 9 ), results in the most potent compound in the series, with an IC50 value of 1.5 µM.[1][2] This suggests that a combination of electronic and steric factors contributes to enhanced binding to the tyrosinase active site.
-
Alkyl and Alkoxy Substitutions: Methyl and methoxy substitutions also influence activity, with ortho-substitution again being generally more favorable than para-substitution.
The following diagram illustrates the logical relationships derived from the SAR data.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of research findings. Below are the protocols for tyrosinase inhibition and receptor binding assays.
Tyrosinase Inhibition Assay
This protocol is adapted from studies evaluating the inhibition of mushroom tyrosinase.[1][2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Dimethyl sulfoxide (DMSO)
-
Potassium phosphate buffer (0.1 M, pH 6.8)
-
Test compounds and a reference inhibitor (e.g., Kojic acid)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and the reference inhibitor in DMSO.
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations. For the control wells, add 20 µL of DMSO.
-
Add 140 µL of 0.1 M potassium phosphate buffer (pH 6.8) to each well.
-
Add 20 µL of mushroom tyrosinase solution (typically 30 U/mL in phosphate buffer) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of 10 mM L-DOPA solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance of the formed dopachrome at 475 nm using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [1 - (Abs_sample / Abs_control)] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
The following diagram outlines the workflow for the tyrosinase inhibition assay.
Dopamine D₂ Receptor Radioligand Binding Assay
This protocol is a generalized procedure for a competitive radioligand binding assay for the dopamine D₂ receptor.
Objective: To determine the binding affinity (Kᵢ) of test compounds for the dopamine D₂ receptor.
Materials:
-
Cell membranes expressing human dopamine D₂ receptors
-
[³H]-Spiperone (radioligand)
-
Haloperidol (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Test compounds
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In reaction tubes, combine the cell membrane preparation (typically 10-20 µg of protein), a fixed concentration of [³H]-Spiperone (e.g., 0.2-0.5 nM), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand like haloperidol (e.g., 10 µM).
-
Incubate the mixture at room temperature (e.g., 25°C) for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Serotonin 5-HT₁ₐ Receptor Radioligand Binding Assay
This protocol is a generalized procedure for a competitive radioligand binding assay for the serotonin 5-HT₁ₐ receptor.
Objective: To determine the binding affinity (Kᵢ) of test compounds for the serotonin 5-HT₁ₐ receptor.
Materials:
-
Cell membranes expressing human serotonin 5-HT₁ₐ receptors
-
[³H]-8-OH-DPAT (radioligand)
-
Serotonin or WAY-100635 (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)
-
Test compounds
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In reaction tubes, combine the cell membrane preparation (typically 40-50 µg of protein), a fixed concentration of [³H]-8-OH-DPAT (e.g., 1 nM), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand like serotonin or WAY-100635 (e.g., 10 µM).
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding.
-
Determine the IC50 value of the test compound from a competition binding curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
Conclusion and Future Directions
The structure-activity relationship of 4-(4-hydroxyphenyl)piperazine derivatives is a promising area of research with potential applications in various therapeutic fields. The presented data on tyrosinase inhibitors demonstrates that systematic modifications of the core scaffold can lead to significant improvements in biological activity. The detailed experimental protocols provided herein serve as a resource for researchers aiming to evaluate novel derivatives.
Future investigations should focus on synthesizing and evaluating a broader range of this compound analogs. Key areas of exploration could include:
-
Variation of the N-alkyl substituent: Replacing the isopropyl group with other alkyl, cycloalkyl, or aralkyl moieties to probe the steric and electronic requirements of the binding pocket.
-
Substitution on the hydroxyphenyl ring: Introducing various substituents at different positions of the phenyl ring to modulate the electronic properties and potential for hydrogen bonding.
-
Bioisosteric replacement: Replacing the piperazine or hydroxyphenyl moieties with other heterocyclic or aromatic systems to explore novel chemical space.
A systematic evaluation of these new derivatives against a panel of biological targets, including tyrosinase, dopamine receptors, and serotonin receptors, will be crucial for elucidating a comprehensive SAR and identifying lead compounds for further drug development.
References
Unveiling the Target Profile of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a comparative analysis of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine, a versatile chemical intermediate, and its derivatives in various biological assays. Primarily recognized as a key precursor in the synthesis of the antifungal agent terconazole, recent studies have illuminated the broader biological activities of its core chemical structure, the (4-hydroxyphenyl)piperazine moiety. This document is intended for researchers, scientists, and drug development professionals interested in the potential cross-reactivity and polypharmacology of this chemical scaffold.
Executive Summary
This compound serves as a foundational structure in medicinal chemistry. While its primary role has been in the synthesis of antifungal agents targeting fungal cytochrome P-450, investigations into its analogs reveal significant activity at other targets, including tyrosinase and opioid receptors. This guide summarizes the available quantitative data, details the experimental protocols for key assays, and presents signaling pathways and experimental workflows to contextualize the compound's activity and potential for cross-reactivity.
Comparative Biological Activities
The biological activity of this compound and its analogs has been primarily investigated in three areas: antifungal activity (as a precursor to terconazole), tyrosinase inhibition, and opioid receptor antagonism.
Antifungal Activity
As a precursor to Terconazole, the biological activity of this compound is intrinsically linked to the antifungal mechanism of triazole agents. These agents act by inhibiting the fungal cytochrome P-450 enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1]
Tyrosinase Inhibition
Derivatives of the (4-hydroxyphenyl)piperazine scaffold have been identified as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. The parent compound of this series, 4-(1-piperazinyl)phenol, has demonstrated inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR).
| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4-(1-piperazinyl)phenol | AbTYR (diphenolase activity) | 28.9 | Kojic Acid | 17.8 |
| (4-(4-hydroxyphenyl)piperazin-1-yl)(2,4-dichlorophenyl)methanone | AbTYR (diphenolase activity) | 1.5 | Kojic Acid | 17.8 |
| (4-(4-hydroxyphenyl)piperazin-1-yl)(2-chlorophenyl)methanone | AbTYR (diphenolase activity) | 2.6 | Kojic Acid | 17.8 |
Data sourced from a study on (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives.
Opioid Receptor Antagonism
Interestingly, a structural isomer, 1-substituted 4-(3-hydroxyphenyl)piperazines, has been shown to be a potent pure opioid receptor antagonist. This suggests that this compound may also possess some affinity for these receptors, highlighting a potential area for cross-reactivity studies.
| Compound | µ-opioid Receptor (Ke, nM) | δ-opioid Receptor (Ke, nM) | κ-opioid Receptor (Ke, nM) |
| N-phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine | 0.88 | 13.4 | 4.09 |
Data for the 3-hydroxyphenyl isomer.
Experimental Protocols
Tyrosinase Inhibition Assay (Diphenolase Activity)
The inhibitory effect on the diphenolase activity of Agaricus bisporus tyrosinase (AbTYR) was determined spectrophotometrically. The assay mixture contained a phosphate buffer (50 mM, pH 6.8), L-DOPA as the substrate, and the test compound. The reaction was initiated by the addition of the AbTYR enzyme solution. The formation of dopachrome was monitored by measuring the absorbance at 475 nm. The concentration of the compound that inhibited the enzyme activity by 50% (IC50) was calculated by plotting the percentage of inhibition against the concentration of the inhibitor. Kojic acid was used as a standard reference inhibitor.
Opioid Receptor Binding Assay ([³⁵S]GTPγS)
The antagonist properties of the compounds were evaluated using a [³⁵S]GTPγS binding assay in membranes from cells expressing the human µ, δ, or κ opioid receptors. The assay measures the ability of a compound to block the agonist-stimulated binding of [³⁵S]GTPγS to G-proteins. The equilibrium dissociation constant (Ke) was determined from the concentration-response curves for the antagonist against a standard agonist for each receptor subtype.
Visualizing Pathways and Workflows
Antifungal Mechanism of Action
The primary role of this compound as a precursor to terconazole places it within the ergosterol biosynthesis pathway, a critical target for antifungal agents.
Caption: Antifungal mechanism of Terconazole, derived from this compound.
Tyrosinase Inhibition Workflow
The evaluation of (4-hydroxyphenyl)piperazine derivatives as tyrosinase inhibitors follows a standard biochemical screening workflow.
Caption: Workflow for identifying tyrosinase inhibitors from a (4-hydroxyphenyl)piperazine-based library.
Potential for Opioid Receptor Cross-Reactivity
The structural similarity to known opioid antagonists suggests a logical relationship for potential cross-reactivity.
Caption: Logical relationship for potential opioid receptor cross-reactivity.
Conclusion
This compound is a valuable starting point for the synthesis of biologically active molecules. While its primary use is in the creation of the antifungal terconazole, the inherent properties of the (4-hydroxyphenyl)piperazine scaffold indicate a potential for broader pharmacological activity. The data presented in this guide suggest that researchers working with this compound and its derivatives should consider its potential for tyrosinase inhibition and off-target effects at opioid receptors. Further comprehensive screening of this compound against a panel of receptors and enzymes is warranted to fully elucidate its cross-reactivity profile.
References
Benchmarking the Performance of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine Against Known Antifungal Intermediates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine, a key intermediate in the synthesis of the antifungal agent terconazole. Due to the limited publicly available data on the intrinsic antifungal activity of this specific intermediate, this document benchmarks its potential through a qualitative comparison of its structural role and a quantitative comparison with its close analog, 1-Acetyl-4-(4-hydroxyphenyl)piperazine, and established antifungal drugs. This guide is intended to offer a framework for evaluating novel antifungal intermediates.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a piperazine ring substituted with an isopropyl group and a 4-hydroxyphenyl group. Its primary significance in the pharmaceutical industry is its role as a crucial building block in the synthesis of terconazole, a broad-spectrum triazole antifungal agent. The mechanism of action of triazole antifungals like terconazole is well-established and involves the disruption of the fungal cell membrane by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis. The 4-hydroxyphenyl group of the piperazine moiety is believed to be critical for this activity, potentially facilitating binding within the active site of the fungal enzyme.
Comparative Performance Data
Direct minimum inhibitory concentration (MIC) data for the antifungal activity of this compound is not extensively available in the public domain. However, data for a close structural analog, 1-Acetyl-4-(4-hydroxyphenyl)piperazine, is available against several bacterial strains, suggesting a potential for broader antimicrobial activity. For a comprehensive benchmark, this section presents the available data for this analog alongside the established antifungal activities of the well-known antifungal agents, Ketoconazole and Voriconazole, which also feature piperazine or azole moieties.
Disclaimer: The MIC value for 1-Acetyl-4-(4-hydroxyphenyl)piperazine is against bacterial strains and is used here as a proxy to illustrate the potential antimicrobial activity of this structural class. It should not be directly interpreted as its specific antifungal potency.
| Compound/Drug | Fungal/Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| 1-Acetyl-4-(4-hydroxyphenyl)piperazine | Klebsiella pneumoniae subsp. pneumoniae | 1 mg/mL[1] |
| Acinetobacter baumannii | 1 mg/mL[1] | |
| Staphylococcus aureus | 1 mg/mL[1] | |
| Ketoconazole | Candida albicans | 0.001 - >100 µg/mL |
| Aspergillus fumigatus | 0.03 - >128 µg/mL | |
| Voriconazole | Candida albicans | 0.007 - 1 µg/mL |
| Candida krusei | 0.03 - 8 µg/mL | |
| Aspergillus spp. | 0.01 - 8 µg/mL[2][3][4] |
Signaling Pathways and Experimental Workflows
Ergosterol Biosynthesis Pathway and the Role of Azole Antifungals
Azole antifungals, the class of drugs to which terconazole belongs, primarily target the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting the enzyme lanosterol 14α-demethylase (CYP51), these drugs prevent the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which ultimately disrupts membrane integrity and inhibits fungal growth.
References
Safety Operating Guide
Proper Disposal Procedures for 1-Isopropyl-4-(4-hydroxyphenyl)piperazine: A Safety-First Approach
For Immediate Reference: Key Safety and Disposal Information
It is imperative for users to obtain the official Safety Data Sheet from the manufacturer or supplier before handling and disposal.
Essential Safety and Handling
Prior to any disposal procedures, researchers must adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1][2]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[1][3]
-
Storage: Store the chemical in a cool, dry, well-ventilated place in a tightly sealed container.[1][3]
Step-by-Step Disposal Protocol
The disposal of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine must be treated as a hazardous waste process.
-
Waste Characterization: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste. This involves consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2][3]
-
Collection:
-
Containerization: Keep the chemical waste in a suitable and closed container that is clearly labeled with the chemical name and hazard warnings.[4]
-
Disposal:
-
Dispose of the contents and container to an approved waste disposal plant.[1][3] This can involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[4]
-
Crucially, do not let this chemical enter the environment. [3] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal, and do not discharge into sewer systems.[4]
-
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[4]
Quantitative Data Summary (Based on Analog Compound 1-Acetyl-4-(4-hydroxyphenyl)piperazine)
Since specific quantitative data for this compound is not available, the following table summarizes data for the closely related compound, 1-Acetyl-4-(4-hydroxyphenyl)piperazine, to provide a conservative safety reference.
| Property | Value | Source |
| Physical State | Solid | Darshan Healthcare Pvt. Ltd. |
| Appearance | White to off-white to pink powder | Cole-Parmer |
| Melting Point | 245-247 °C | Darshan Healthcare Pvt. Ltd. |
| Molecular Formula | C13H20N2O | Alfa Chemistry, Darshan Healthcare Pvt. Ltd. |
| Molecular Weight | 220.31 g/mol | Alfa Chemistry, Darshan Healthcare Pvt. Ltd. |
| Autoignition Temp. | 460 °C / 860 °F | Fisher Scientific |
Logical Workflow for Disposal Decision-Making
The following diagram outlines the necessary steps and considerations for the proper disposal of this compound.
Caption: Logical workflow for the safe and compliant disposal of laboratory chemical waste.
References
Essential Safety and Operational Guide for Handling 1-Isopropyl-4-(4-hydroxyphenyl)piperazine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Isopropyl-4-(4-hydroxyphenyl)piperazine. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 67914-97-0[1][2] |
| Molecular Formula | C13H20N2O[1][3] |
| Molecular Weight | 220.31 g/mol [1][2][3] |
| Appearance | White solid powder[1] |
| Melting Point | 245-247 °C[1] |
| Purity | 98% - 100%[1] |
Personal Protective Equipment (PPE)
Given the potential hazards associated with piperazine derivatives, including skin and eye irritation, the following personal protective equipment is mandatory when handling this compound.[4][5][6][7]
| Equipment | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield.[4][8] | To prevent eye contact with dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, PVC).[4][8][9] | To avoid skin contact. Glove suitability and breakthrough time should be confirmed for the specific operational conditions.[4][10] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[5][7] | Required when handling the powder outside of a ventilated enclosure to prevent inhalation of dust.[5] |
| Protective Clothing | Laboratory coat or overalls.[4][5] | To protect personal clothing and skin from contamination. |
| Footwear | Closed-toe shoes, with safety footwear recommended.[4] | To protect feet from spills. |
Operational Plan for Safe Handling
A systematic approach is essential for the safe handling of this compound. The following step-by-step workflow should be followed:
References
- 1. darshanpharmaindia.in [darshanpharmaindia.in]
- 2. This compound | 67914-97-0 | Benchchem [benchchem.com]
- 3. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. carlroth.com [carlroth.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
